Gallocatechin Gallate
Description
Gallocatechin gallate has been reported in Camellia sinensis, Salvia officinalis, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336201 | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5127-64-0 | |
| Record name | Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Galloylgallocatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Gallocatechin Gallate in Tea Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of Gallocatechin Gallate (GCG), a significant catechin found in tea leaves (Camellia sinensis). This document details the enzymatic steps, precursor molecules, and regulatory aspects of GCG formation, presenting quantitative data, experimental methodologies, and visual pathway representations to support research and development in the fields of phytochemistry, pharmacology, and drug discovery.
Introduction
This compound (GCG) is a type of flavan-3-ol, a class of polyphenolic compounds abundant in tea leaves. Like its more prevalent isomer, epithis compound (EGCG), GCG is recognized for its potent antioxidant properties and potential health benefits. Understanding the biosynthetic route to GCG is crucial for optimizing its production in tea plants and for its potential synthesis and application in therapeutic contexts. The biosynthesis of GCG is a complex process, branching from the general phenylpropanoid pathway and involving a series of enzymatic reactions that build the characteristic flavan-3-ol structure and subsequently attach a galloyl moiety.
The Biosynthetic Pathway of this compound
The formation of GCG in tea leaves can be divided into three major stages:
-
The Phenylpropanoid Pathway: This foundational pathway provides the basic building blocks for flavonoid biosynthesis.
-
The Flavonoid Pathway: This series of reactions leads to the synthesis of the gallocatechin backbone.
-
Galloylation: The final step involves the esterification of gallocatechin with gallic acid.
Phenylpropanoid and Flavonoid Pathways Leading to Gallocatechin
The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This molecule then enters the flavonoid pathway. A key branching point for the synthesis of GCG is the hydroxylation of the B-ring of the flavonoid precursor, naringenin, at the 3', 4', and 5' positions. This tri-hydroxylation is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a critical enzyme that directs the pathway towards the production of gallocatechin and its derivatives.
The subsequent steps involve the action of several enzymes, including Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Synthase (ANS), to produce cyanidin. Finally, Anthocyanidin Reductase (ANR) catalyzes the conversion of delphinidin to (+)-gallocatechin, the direct precursor of GCG.
The Galloylation of Gallocatechin
The final step in GCG biosynthesis is the attachment of a galloyl group from gallic acid to the gallocatechin molecule. This is not a direct esterification but a two-step process:
-
Activation of Gallic Acid: Gallic acid is first activated by reacting with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin). This reaction is catalyzed by UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) .
-
Transfer of the Galloyl Group: The galloyl group is then transferred from β-glucogallin to gallocatechin to form this compound. This reaction is catalyzed by epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) , a type of serine carboxypeptidase-like acyltransferase (SCPL-AT).
It is noteworthy that the galloyltransferase in tea exhibits a preference for cis-flavan-3-ols like epicatechin and epigallocatechin, which explains the higher abundance of their galloylated forms (ECG and EGCG) compared to GCG, which is derived from a trans-flavan-3-ol.
Quantitative Data on GCG and its Precursors
The concentration of GCG and its precursors can vary significantly depending on the tea cultivar, age of the leaves, and processing methods. The following tables summarize representative quantitative data from various studies.
| Table 1: Concentration of this compound (GCG) and Related Catechins in Different Tea Types (mg/g dry weight) | ||||||
| Tea Type | GCG | EGCG | GC | EGC | ECG | EC |
| Green Tea | 0.5 - 15.0 | 50.0 - 150.0 | 10.0 - 40.0 | 20.0 - 70.0 | 10.0 - 50.0 | 5.0 - 20.0 |
| Oolong Tea | 0.2 - 8.0 | 20.0 - 80.0 | 5.0 - 25.0 | 10.0 - 40.0 | 5.0 - 30.0 | 3.0 - 15.0 |
| Black Tea | Not Detected - 2.0 | 5.0 - 30.0 | 1.0 - 10.0 | 2.0 - 15.0 | 2.0 - 20.0 | 1.0 - 10.0 |
Note: These are representative ranges compiled from multiple sources. Actual values can vary.
| Table 2: Concentration of Gallic Acid in Different Tea Types (mg/g dry weight) | |
| Tea Type | Gallic Acid |
| Green Tea | 0.5 - 5.0 |
| Oolong Tea | 1.0 - 8.0 |
| Black Tea | 2.0 - 10.0 |
Note: Gallic acid content can increase during the fermentation process of black tea due to the hydrolysis of galloylated catechins.
| Table 3: Enzyme Kinetic Parameters for CsUGT84A22 (UGGT) | ||
| Substrate | Km (µM) | Vmax (pkat/mg protein) |
| Gallic Acid | 135.7 ± 15.2 | 1.8 ± 0.1 |
| p-Coumaric Acid | 78.9 ± 9.5 | 2.5 ± 0.2 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the biosynthesis of GCG.
Extraction and Quantification of Catechins and Gallic Acid
Objective: To extract and quantify GCG, gallocatechin, gallic acid, and other catechins from tea leaves.
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of these compounds.
-
Extraction:
-
Freeze-dry fresh tea leaves and grind them into a fine powder.
-
Extract the powder with a 70% methanol or 80% ethanol solution at a ratio of 1:20 (w/v).
-
Sonication or heating (e.g., 70°C for 10 minutes) can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more nonpolar compounds.
-
Detection: UV detector at 280 nm.
-
Quantification: Create a standard curve for each compound of interest using pure standards of known concentrations. The concentration in the tea extract is then calculated by comparing the peak area to the standard curve.
-
Enzyme Assays
4.2.1. Anthocyanidin Reductase (ANR) Activity Assay
Objective: To measure the activity of ANR in converting delphinidin to gallocatechin.
-
Enzyme Extraction:
-
Homogenize fresh tea leaves in a cold extraction buffer (e.g., Tris-HCl buffer pH 7.5, containing PVPP, ascorbate, and β-mercaptoethanol).
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
The supernatant containing the crude enzyme extract can be used directly or further purified.
-
-
Assay Mixture:
-
Crude or purified enzyme extract.
-
Delphinidin (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., phosphate buffer, pH 6.5).
-
-
Procedure:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the product (gallocatechin) into the organic phase.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the product by HPLC as described above.
-
4.2.2. UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) Assay
Objective: To measure the activity of UGGT in forming β-glucogallin from gallic acid and UDP-glucose.
-
Enzyme Source: Recombinant UGGT expressed in a suitable host system (e.g., E. coli) is often used for detailed characterization.
-
Assay Mixture:
-
Purified recombinant UGGT.
-
Gallic acid (substrate).
-
UDP-glucose (substrate).
-
Assay buffer (e.g., MES buffer, pH 5.5).
-
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
-
At various time points, take aliquots and stop the reaction (e.g., by adding acid).
-
Analyze the formation of β-glucogallin by HPLC.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of the genes encoding the biosynthetic enzymes.
-
RNA Extraction:
-
Extract total RNA from tea leaves using a commercial plant RNA extraction kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers specific to the target genes (e.g., F3'5'H, ANR, UGGT, ECGT).
-
Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.
-
Use a suitable reference gene (e.g., actin or GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound in tea leaves.
Experimental Workflow for Catechin Quantification
Caption: Workflow for extraction and quantification of catechins from tea leaves.
Gene Expression Analysis Workflow
Caption: Workflow for gene expression analysis using qRT-PCR.
Conclusion
The biosynthesis of this compound in tea leaves is a multifaceted process that is intricately regulated at multiple enzymatic and genetic levels. This guide has provided a comprehensive overview of the key pathways, quantitative data, and experimental methodologies relevant to the study of GCG. A thorough understanding of these biosynthetic pathways is essential for the targeted breeding of tea cultivars with enhanced GCG content and for the exploration of GCG's potential as a therapeutic agent. Further research is warranted to elucidate the precise regulatory mechanisms that govern the flux through the GCG biosynthetic pathway and to fully characterize the kinetic properties of all the involved enzymes.
Gallocatechin Gallate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gallocatechin Gallate (GCG), a significant bioactive polyphenol found in various plant species. This document details its natural sources, abundance, methods for its extraction and quantification, and its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is a flavan-3-ol, a class of flavonoids, naturally synthesized by a variety of plants. While it is most famously associated with tea leaves (Camellia sinensis), GCG is also present in other dietary sources, including fruits, nuts, and medicinal herbs. The concentration of GCG can vary significantly depending on the plant species, variety, growing conditions, harvesting time, and processing methods.
Green tea, in particular, is a rich source of GCG. The fermentation process used to produce oolong and black teas leads to the oxidation and transformation of catechins, generally resulting in lower concentrations of GCG compared to unfermented green tea. Other notable sources include cocoa, safflower, and almonds.
Below is a summary of the quantitative data on GCG abundance in various plant species, compiled from scientific literature and databases.
| Plant Species | Common Name | Part Analyzed | This compound (GCG) Content (mg/100g) | Reference(s) |
| Camellia sinensis | Tea | Leaves (Green Tea) | 1,600 - 20,320 (total catechins) | |
| Camellia sinensis | Tea | Leaves (Purple Tea Flakes) | Increased levels after processing | |
| Theobroma cacao | Cocoa | Beans | Traces of (+)-gallocatechin and (-)-epigallocatechin | |
| Prunus dulcis | Almond | 0.46 | ||
| Corylus avellana | Hazelnut | 0.40 | ||
| Carya illinoinensis | Pecan | 0.80 | ||
| Pistacia vera | Pistachio | 0.50 | ||
| Malus domestica | Apple | Skin | Trace amounts | |
| Prunus domestica | Plum | Trace amounts | ||
| Allium cepa | Onion | Trace amounts | ||
| Ceratonia siliqua | Carob | Powder | 109 (total catechins) |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail the common methodologies for the extraction, isolation, and quantification of GCG.
Extraction of this compound
The choice of extraction method and solvent is critical for achieving high recovery of GCG from plant materials.
1. Solid-Liquid Extraction with Organic Solvents:
-
Principle: This is the most common method, utilizing the solubility of GCG in polar organic solvents.
-
Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A mixture of ethanol or methanol and water (e.g., 80% methanol) is commonly used.
-
Extraction: Macerate or reflux the powdered plant material with the chosen solvent. For maceration, the mixture is typically agitated at room temperature for a specified period. For reflux, the mixture is heated at a controlled temperature.
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
-
2. Ultrasound-Assisted Extraction (UAE):
-
Principle: Ultrasound waves create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of intracellular compounds like GCG.
-
Protocol:
-
Follow the sample preparation steps as described for solid-liquid extraction.
-
Immerse the vessel containing the plant material and solvent in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 15-60 minutes).
-
Monitor and control the temperature of the extraction mixture, as excessive heat can degrade catechins.
-
Filter and concentrate the extract as described previously.
-
Isolation and Purification of this compound
For obtaining pure GCG for bioactivity studies or as a reference standard, further purification of the crude extract is necessary.
1. Liquid-Liquid Partitioning:
-
Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Protocol:
-
Dissolve the crude extract in water.
-
Perform sequential extractions with solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds like chlorophyll and lipids), followed by ethyl acetate (in which GCG has good solubility).
-
Collect the ethyl acetate fraction, which will be enriched with GCG and other catechins.
-
Evaporate the solvent to obtain a purified catechin fraction.
-
2. Column Chromatography:
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase.
-
Protocol:
-
Pack a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.
-
Load the concentrated catechin fraction onto the column.
-
Elute the column with a mobile phase of appropriate polarity. A gradient elution with increasing concentrations of a more polar solvent (e.g., methanol in dichloromethane) is often used to separate the different catechins.
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure GCG and evaporate the solvent.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the accurate and precise quantification of GCG.
-
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.
-
Typical HPLC System and Conditions:
-
Chromatograph: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is most commonly used for catechin analysis.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program involves a gradual increase in the proportion of Solvent B over time to elute the catechins.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 280 nm is commonly used for catechins.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a pure GCG standard. The concentration of GCG in the sample is then determined by comparing its peak area to the calibration curve.
-
Signaling Pathways and Biological Activities
While the biological activities of epithis compound (EGCG) have been extensively studied, this compound also contributes to the health-promoting effects of tea and other plants. Catechins, as a group, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. It is important to note that many studies investigate the effects of total catechin extracts, and the specific contribution of GCG is an area of ongoing research.
The general mechanisms of action for tea catechins, including GCG, involve:
-
Antioxidant Activity: Catechins are potent antioxidants that can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
-
Modulation of Inflammatory Pathways: Catechins can inhibit the activation of pro-inflammatory transcription factors such as NF-κB, leading to a downregulation of inflammatory mediators.
-
Interaction with Cell Signaling Proteins: Catechins can bind to and modulate the activity of various proteins involved in signal transduction, including protein kinases and transcription factors.
The following diagram illustrates a generalized overview of the signaling pathways influenced by tea catechins.
In-Silico Modeling of Gallocatechin Gallate Molecular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for the development of novel drugs and therapies. In-silico modeling, encompassing molecular docking and molecular dynamics simulations, has emerged as a powerful tool to elucidate the interactions of GCG with its biological targets at an atomic level. This technical guide provides an in-depth overview of the in-silico approaches used to study GCG's molecular interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. While much of the available in-silico research has focused on the closely related and more abundant epithis compound (EGCG), the findings are often considered representative of GCG due to their structural similarities. This guide will therefore leverage data from both GCG and EGCG studies to provide a comprehensive picture.
Quantitative Data Summary
The following tables summarize the quantitative data from various in-silico studies, providing insights into the binding affinities and inhibitory constants of GCG and EGCG with their respective protein targets.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Method | Software | Reference |
| Fms-like tyrosine kinase 3 (FLT3) | EGCG | -7.87 | Molecular Docking | AutoDock 8 | [1] |
| p53 (N-terminal domain) | EGCG | -9.79 | Molecular Dynamics | Not Specified | [2] |
| Soybean 7S Globulin | EGCG | -9.5 | Molecular Docking | Not Specified | [3] |
| Superoxide Dismutase-1 (SOD1) | EGCG | -4.02 | Molecular Docking | AutoDock 4.2 | [4] |
| Superoxide Dismutase-1 (SOD1) | EGC | -4.15 | Molecular Docking | AutoDock 4.2 | [4] |
| Amyloid-beta 42 (Aβ42) peptide | EGCG | Not Specified | Molecular Docking & MD | Not Specified | |
| Polyphenol Oxidase (PPO) | EGCG | Not Specified | Molecular Docking & MD | Not Specified | |
| Cardiac Muscle Troponin C (cCTnC) | EGCG | Not Specified | Atomistic Simulations | Not Specified | |
| KRAS | EGCG | Not Specified | In vitro enzyme activity assay | Not Specified | |
| HCV Envelope Protein E2 | EGCG | Not Specified | Homology Modeling & Virtual Screening | PyRx, AutoDock Vina |
| Target Protein | Ligand | Inhibition Constant (Ki) | Method | Reference |
| Fms-like tyrosine kinase 3 (FLT3) | EGCG | 1.69 µM | Molecular Docking | |
| 3C-like protease (3CLP) of SARS-CoV | GCG | 25 ± 1.7 µM (pKi) | Recombinant 3CLP inhibition assay |
| Target Protein | Ligand | IC50 | Method | Reference |
| 3C-like protease (3CLP) of SARS-CoV | GCG | 47 µM | Recombinant 3CLP inhibition assay | |
| 3C-like protease (3CLP) of SARS-CoV | EGCG | 73 µM | Recombinant 3CLP inhibition assay | |
| KRAS | EGCG | 53% inhibition at 100 µM | In vitro enzyme activity assay |
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A representative protocol for molecular docking of GCG with a target protein is as follows:
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The 3D structure of this compound is obtained from a chemical database like PubChem.
-
Gasteiger charges are computed, and non-polar hydrogens are merged for the ligand. The rotatable bonds are defined.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the grid box.
-
Multiple docking runs are performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docked conformations (poses) are clustered based on their root-mean-square deviation (RMSD).
-
The pose with the lowest binding energy is selected as the most probable binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
Molecular Dynamics (MD) Simulation
MD simulation is a computational method for analyzing the physical movements of atoms and molecules.
A general workflow for MD simulation of a GCG-protein complex:
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a specific duration. This allows the solvent molecules to relax around the protein-ligand complex.
-
-
Production Run:
-
The production MD simulation is run for a significant period (e.g., nanoseconds to microseconds) to sample the conformational landscape of the complex.
-
-
Trajectory Analysis:
-
The trajectory from the production run is analyzed to study the stability of the complex (e.g., by calculating RMSD), the flexibility of different regions (e.g., by calculating root-mean-square fluctuation - RMSF), and the nature of intermolecular interactions over time.
-
Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Signaling Pathways and Experimental Workflows
GCG/EGCG Mediated Cancer Cell Signaling Inhibition
This compound and its analogs have been shown to modulate multiple signaling pathways that are frequently dysregulated in cancer. The following diagram illustrates the key pathways inhibited by GCG/EGCG.
Caption: GCG/EGCG inhibits key cancer signaling pathways.
In-Silico Drug Discovery Workflow for GCG Analogs
The following diagram outlines a typical in-silico workflow for identifying novel inhibitors based on the interaction of GCG with a target protein.
Caption: In-silico workflow for GCG-based drug discovery.
Conclusion
In-silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions of this compound with its biological targets. The data and methodologies presented in this guide highlight the significant potential of GCG as a lead compound for drug development. Molecular docking and MD simulations have been instrumental in identifying key protein targets and elucidating the mechanisms of action at a molecular level. The continued application of these computational techniques will undoubtedly accelerate the translation of GCG's therapeutic properties into novel clinical applications.
References
A Historical Perspective on the Discovery and Isolation of Gallocatechin Gallate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin Gallate (GCG), a significant flavan-3-ol found in green tea, has garnered increasing interest within the scientific community for its potential health benefits. As an epimer of the more extensively studied Epithis compound (EGCG), GCG presents a unique profile of biological activities. This technical guide provides a comprehensive historical perspective on the discovery and isolation of GCG, details both historical and contemporary experimental protocols for its purification, presents quantitative data on its occurrence, and elucidates its known interactions with key cellular signaling pathways.
I. Historical Discovery and Isolation
The journey to understanding this compound is intrinsically linked to the broader history of catechin chemistry. Early research focused on the fundamental components of tea catechins, laying the groundwork for the eventual identification of GCG.
A pivotal moment in this history was the work of Japanese scientist Dr. Michiyo Tsujimura. In 1934, she successfully isolated a new catechin from green tea, which she named "gallo-catechin"[1]. This discovery of (+)-gallocatechin was a crucial first step, as it identified one of the two core components of GCG.
While the exact date of the first formal identification and characterization of this compound as the gallate ester of gallocatechin is not clearly documented in readily available literature, the foundational work on the major catechins was largely completed by the mid-20th century. By 1948, six primary catechins, including the closely related and more abundant (-)-epigallocatechin 3-gallate (EGCG), had been isolated and their structures proposed. The distinction between catechin epimers, such as GCG and EGCG, became clearer with the advancement of analytical techniques.
Early Isolation Methodologies
Historical methods for the separation of catechins were laborious and often resulted in lower purity compared to modern techniques. These early approaches typically involved:
-
Solvent Extraction: Tea leaves were first treated with solvents like hot water or ethanol to extract a crude mixture of polyphenols.
-
Lead Acetate Precipitation: To remove impurities, lead acetate was often added to the crude extract, which would precipitate tannins and other undesired compounds. The catechins would then be recovered from the filtrate.
-
Solvent Partitioning: The partially purified extract was then subjected to liquid-liquid partitioning, for example, between an aqueous phase and an organic solvent like ethyl acetate, to further concentrate the catechin fraction.
-
Crystallization: Repeated crystallization from different solvents was a common final step to obtain purer forms of the individual catechins.
II. Modern Experimental Protocols for Isolation and Purification
Contemporary methods for the isolation of this compound offer significantly higher purity and yield. These protocols primarily rely on chromatographic techniques.
A. General Workflow for GCG Isolation
The following workflow outlines a common approach for the isolation of GCG from green tea leaves.
B. Detailed Methodology for Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern GCG purification, offering high resolution and reproducibility.
1. Sample Preparation:
- Finely ground dry green tea leaves (e.g., 100 g) are extracted with 80% aqueous methanol (1 L) at room temperature with stirring for 24 hours.
- The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.
- The crude extract is suspended in water and partitioned sequentially with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which is rich in catechins, is collected and dried.
2. Column Chromatography (Pre-purification):
- The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.
- The column is eluted with a stepwise gradient of methanol in water, starting from a low concentration and gradually increasing.
- Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing GCG.
3. Preparative Reversed-Phase HPLC:
- Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.
- Mobile Phase: A gradient of two solvents is commonly employed:
- Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
- Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.
- Gradient Elution: A linear gradient is run, starting with a low percentage of Solvent B and gradually increasing to elute the more hydrophobic compounds. A typical gradient might be from 10% to 40% Solvent B over 40 minutes.
- Detection: Elution is monitored using a UV detector, typically at a wavelength of 280 nm.
- Fraction Collection: Fractions corresponding to the GCG peak are collected.
- Purity and Yield: The purity of the collected fractions is assessed by analytical HPLC. The solvent is then evaporated to obtain pure GCG. Yields can vary significantly depending on the tea source and extraction efficiency, but preparative HPLC can achieve purities of >95%.
III. Quantitative Data
The concentration of this compound varies among different types of tea and is influenced by factors such as the specific cultivar, growing conditions, and processing methods.
| Tea Type | This compound (GCG) Content (mg/g dry weight) | Reference(s) |
| Green Tea | 0.84 - 9.65 | [2] |
| White Tea | Typically lower than green tea | |
| Oolong Tea | Variable, generally lower than green tea | |
| Black Tea | Generally low to non-detectable |
IV. Signaling Pathways Modulated by this compound
While a vast body of research exists on the biological activities of EGCG, specific studies on the signaling pathways modulated by GCG are less numerous. However, emerging evidence indicates that GCG shares some targets with EGCG while also possessing unique activities.
A. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some studies suggest that GCG, similar to EGCG, can modulate this pathway.
One study has indicated that both GCG and EGCG can decrease the activation of the MAPK pathway in a differentiated mouse adipocyte 3T3-L1 cell line. This suggests that GCG may play a role in regulating cellular processes by attenuating MAPK signaling.
B. Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a key regulator of inflammation, immune responses, and cell survival. There is evidence to suggest that GCG can inhibit the activation of this pathway.
Research has shown that GCG can decrease the activation of NF-κB and down-regulate the production of pro-inflammatory molecules such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS). This suggests that GCG possesses anti-inflammatory properties by targeting the NF-κB signaling cascade.
C. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, growth, and proliferation. While direct evidence for GCG's effect on this pathway is limited, the structural similarity to EGCG, a known modulator of PI3K/Akt signaling, suggests a potential for interaction. Further research is required to elucidate the specific effects of GCG on this pathway.
V. Conclusion
The study of this compound, from its early discovery as a component of green tea to its modern isolation and characterization, reveals a molecule of significant scientific interest. While historically overshadowed by its more abundant epimer, EGCG, emerging research is beginning to highlight the unique biological activities of GCG. The detailed experimental protocols provided herein offer a guide for researchers to obtain high-purity GCG for further investigation. The elucidation of its specific interactions with cellular signaling pathways, such as the MAPK and NF-κB pathways, opens new avenues for its potential application in drug development and disease prevention. Further comparative studies between GCG and EGCG are warranted to fully understand their distinct and overlapping mechanisms of action.
References
Gallocatechin Gallate: A Comprehensive Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG), a flavonoid and a constituent of green tea, is gaining attention for its potential therapeutic applications. As an epimer of the more extensively studied epithis compound (EGCG), GCG exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth review of the current scientific literature on GCG, focusing on its therapeutic effects, underlying mechanisms of action, and relevant experimental methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Anticancer Effects
GCG has demonstrated promising anticancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| GCG | 3T3-L1 (preadipocytes) | MTT Assay | Inhibition of differentiation | Significant reduction in lipid droplets | [1] |
| EGCG | H1299 (human lung cancer) | MTT Assay | IC50 | ~20 µM | [2] |
| EGCG | HT-29 (human colon cancer) | Not Specified | IC50 | ~20 µg/mL | [3] |
| EGCG | HuCC-T1 (human cholangiocarcinoma) | Not Specified | Apoptosis Induction | 5 µg/mL | [4] |
| EGCG | A549 (human lung cancer) | MTT Assay | IC50 | 60.55 ± 1.0 µM | [5] |
Note: Due to the limited availability of quantitative data specifically for GCG in anticancer studies, data for its epimer, EGCG, is included for comparative purposes.
Signaling Pathways in Anticancer Activity
GCG and its epimer EGCG have been shown to modulate several key signaling pathways implicated in cancer progression. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a representative method for assessing the cytotoxic effects of GCG on cancer cells.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H1299) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells before they reach confluence to maintain exponential growth.
2. Treatment:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of GCG (e.g., 1 µM to 200 µM). Include a vehicle control (medium with the same concentration of DMSO without GCG).
3. Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value, the concentration of GCG that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Neuroprotective Effects
GCG has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Quantitative Data for Neuroprotective Activity
| Compound | Cell Line | Insult | Assay | Endpoint | Result | Reference |
| GCG | HT22 (mouse hippocampal) | Glutamate | Cell Viability | Neuroprotection | Concentration-dependent increase in cell viability (55% at 50 µM to 96% at 100 µM) | |
| EGCG | HT22 (mouse hippocampal) | Glutamate | Cell Viability | Neuroprotection | High neuroprotective effect at 50 µM | |
| EGCG | Primary human neurons | LPS | Cell Viability (MAP-2 staining) | Neuroprotection | Significant protection at 0.1 µM |
Experimental Protocol: Neuroprotection against Glutamate-Induced Oxidative Stress in HT22 Cells
This protocol details a method to evaluate the neuroprotective effects of GCG.
1. Cell Culture:
-
Culture mouse hippocampal HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a 37°C incubator with 5% CO2.
2. Treatment:
-
Seed HT22 cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of GCG (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µM) for 1 hour.
-
Following GCG pretreatment, add 5 mM glutamate to induce oxidative stress and incubate for an additional 12-24 hours.
3. Assessment of Cell Viability:
-
Use a cell viability assay, such as the MTT or EZ-CYTOX assay, to quantify the number of viable cells.
-
Measure absorbance according to the manufacturer's instructions.
4. Measurement of Reactive Oxygen Species (ROS):
-
To measure intracellular ROS levels, use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
After treatment, incubate the cells with DCFDA.
-
Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS.
5. Western Blot Analysis for Signaling Pathways:
-
To investigate the effect of GCG on signaling pathways like MAPK, perform Western blotting.
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Anti-inflammatory Effects
GCG exhibits anti-inflammatory properties by modulating the production of inflammatory mediators and inhibiting key inflammatory signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Compound | Cell Line/Model | Stimulus | Assay | Endpoint | Result | Reference |
| GCG | 3T3-L1 adipocytes | LPS | Not Specified | Inhibition of IL-6 and MCP-1 | Dose-dependent decrease | |
| EGCG | Human dermal fibroblasts | LPS | RT-PCR | Inhibition of TNF-α, IL-1β, IL-6 | Significant inhibition at 50 µM |
Experimental Workflow for In Vitro Anti-inflammatory Assay
Antiviral Effects
GCG and EGCG have been reported to inhibit the replication of a variety of viruses, often by interfering with viral entry into host cells.
Quantitative Data for Antiviral Activity
| Compound | Virus | Cell Line | Assay | Endpoint | Result | Reference |
| EGCG | Influenza A(H1N1)pdm09 | MDCK | Cell-based assay | IC50 | 3.0 - 3.8 µM | |
| EGCG | Influenza A(H1N1)pdm09 | Calu-3 | Cell-based assay | IC50 | 24 - 26 µM | |
| EGCG | Porcine circovirus type 2 (PCV2) | PK-15 | TCID50 | EC50 | 37.79 ± 1.64 µM | |
| EGCG | Mayaro Virus (MAYV) | BHK-21 | Nanoluciferase reporter | Inhibition at entry | 94% inhibition |
Note: Data for GCG's antiviral activity is limited; EGCG data is provided as a reference.
Experimental Protocol: Antiviral Activity Assay (TCID50)
This protocol describes a method to determine the 50% tissue culture infective dose (TCID50) to quantify the antiviral effect of GCG.
1. Cell and Virus Preparation:
-
Culture susceptible host cells (e.g., MDCK for influenza, PK-15 for PCV2) in 96-well plates until confluent.
-
Prepare serial dilutions of the virus stock.
2. Treatment and Infection:
-
Pre-incubate the virus with different concentrations of GCG for a specific time (e.g., 1 hour) at 37°C.
-
Alternatively, pre-treat the cells with GCG before adding the virus, or add GCG after infection to determine the stage of inhibition.
-
Inoculate the cell monolayers with the virus-GCG mixture or the virus alone (for control).
3. Incubation and Observation:
-
Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).
-
Observe the cells daily for cytopathic effects (CPE) for a defined period (e.g., 3-5 days).
4. TCID50 Calculation:
-
Score each well as positive or negative for CPE.
-
Calculate the TCID50 using the Reed-Muench method, which determines the virus dilution that causes CPE in 50% of the inoculated wells.
-
The reduction in TCID50 in the presence of GCG compared to the control indicates antiviral activity.
5. EC50 Determination:
-
To determine the 50% effective concentration (EC50), perform the assay with serial dilutions of GCG at a constant virus concentration.
-
Calculate the percentage of inhibition for each GCG concentration.
-
Plot the percentage of inhibition against the GCG concentration to determine the EC50 value.
Effects on Metabolic Syndrome
GCG has shown potential in ameliorating features of metabolic syndrome, including obesity, hyperglycemia, and dyslipidemia, in animal models.
Quantitative Data for Effects on Metabolic Syndrome
| Compound | Animal Model | Diet | Duration | Key Findings | Reference |
| GCG | db/db mice | Standard | 20 weeks | Prevented the decline in fat content and percentage in late-stage diabetes. | |
| EGCG | Male Zucker rats | High-fat | 1 week | Reduced body weight, blood lipids (50% triglycerides, 25% cholesterol), and blood glucose (15%). | |
| EGCG | Leptin-deficient ob/ob mice | Standard | 5 days | Decreased body weight gain and reduced total hepatic fat content by 22.7% ± 11.0%. | |
| EGCG | Type 2 diabetic rats | High-sucrose high-fat | 10 weeks | Dose-dependently improved glycemic control, insulin sensitivity, lipid profile, and reduced oxidative stress. |
Experimental Protocol: Evaluation of GCG in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical in vivo study to assess the effects of GCG on metabolic syndrome.
1. Animal Model:
-
Use a suitable mouse strain, such as C57BL/6J, which is prone to diet-induced obesity.
-
House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Diet and Treatment:
-
Acclimatize the mice for one week.
-
Divide the mice into groups: a control group receiving a standard chow diet, a high-fat diet (HFD) group, and HFD groups supplemented with different doses of GCG.
-
Administer GCG orally via gavage or by incorporating it into the diet for a specified period (e.g., 8-16 weeks).
3. Monitoring and Measurements:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood samples for the analysis of glucose, insulin, triglycerides, and cholesterol levels.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Harvest tissues such as the liver and adipose tissue for histological analysis and measurement of lipid accumulation.
4. Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the different groups.
-
A significant reduction in body weight gain, improved glucose tolerance, and lower lipid levels in the GCG-treated groups compared to the HFD group would indicate a beneficial effect.
Antioxidant Activity
The antioxidant properties of GCG are fundamental to many of its therapeutic effects. These are often evaluated using in vitro chemical assays.
Quantitative Data for Antioxidant Activity
| Compound | Assay | Endpoint | Result | Reference |
| GCG | DPPH | IC50 | 7.29 µM | |
| EGCG | DPPH | IC50 | 2.52 µM | |
| Vitamin C | DPPH | IC50 | 7.18 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standard method for determining the antioxidant capacity of GCG.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of GCG in methanol.
-
Prepare a positive control, such as ascorbic acid or Trolox.
2. Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the GCG dilutions.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Include a blank containing only methanol and a control containing methanol and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
4. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of GCG required to scavenge 50% of the DPPH radicals, from a plot of scavenging percentage against GCG concentration.
Conclusion
This compound demonstrates significant therapeutic potential across a spectrum of diseases in preclinical studies. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral activities are supported by evidence of its ability to modulate key cellular signaling pathways. While much of the existing research has focused on its more abundant epimer, EGCG, the data available for GCG suggests it possesses comparable, and in some cases, distinct, beneficial properties. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of GCG in humans. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future investigations into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin-3-Gallate Reduces Airway Inflammation in Mice through Binding to Proinflammatory Chemokines and Inhibiting Inflammatory Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effect of epithis compound on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Gallocatechin Gallate: A Technical Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallocatechin gallate (GCG), a prominent catechin in green tea, is of growing interest for its potential health benefits, particularly in modulating lipid metabolism.[1] However, a comprehensive understanding of its in vivo bioavailability and metabolic fate is crucial for its development as a therapeutic agent. This technical guide synthesizes the current knowledge on the in vivo bioavailability and metabolism of GCG. Due to the limited research focused specifically on GCG, this document draws upon data from closely related catechins, most notably Epithis compound (EGCG), to provide a holistic view. The guide details quantitative pharmacokinetic data, outlines experimental protocols for in vivo analysis, and visualizes metabolic and signaling pathways.
Bioavailability of this compound and Related Catechins
The bioavailability of catechins is generally low, with studies on green tea extracts showing that less than 5% of the orally administered dose reaches systemic circulation in rats.[2] Factors such as co-administration with food can significantly impact absorption. For instance, taking catechin preparations on an empty stomach has been shown to increase bioavailability.[3]
Quantitative Pharmacokinetic Data
Direct pharmacokinetic data for this compound (GCG) is scarce in the literature. However, a study on Gallocatechin-7-gallate, a structural isomer of the more common Gallocatechin-3-gallate, provides some insight into its behavior in vivo after intravenous administration in rats. It is important to note that the difference in the galloyl moiety position may influence the molecule's pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of Gallocatechin-7-gallate in Rats (Intravenous Administration) [4]
| Dose (mg/kg) | Mean Peak Plasma Concentration (C₀) (mg/L) | Mean Area Under the Curve (AUC₀₋t) (mg·h/L) |
| 1 | 11.26 | 1.75 |
| 3 | Not Reported | Not Reported |
| 10 | 50.82 | 11.80 |
Data from a study on gallocatechin-7-gallate, an isomer of GCG.[4]
To provide a broader context, the following table summarizes the pharmacokinetic parameters of the more extensively studied EGCG in rats after both intravenous and oral administration.
Table 2: Pharmacokinetic Parameters of EGCG in Rats
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | AUC (min·µg/mL) | T₁/₂ (min) | Oral Bioavailability (%) |
| Intravenous | 10 | - | - | 161.20 ± 39.6 | 62 ± 11 | - |
| Oral | 100 | - | - | 79.83 ± 16.5 | 48 ± 13 | ~4.95% |
Experimental Protocols for In Vivo Analysis
The following sections describe a generalized experimental protocol for determining the bioavailability of catechins in vivo, primarily based on methodologies established for EGCG, which are adaptable for GCG.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Acclimatization: A period of acclimatization of at least one week is standard before the experiment.
-
Fasting: Animals are usually fasted overnight (12-18 hours) before oral administration to minimize food-drug interactions.
-
Dosing:
-
Oral Administration: GCG, dissolved in a suitable vehicle (e.g., water, saline), is administered via oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, GCG is administered intravenously, typically through the tail vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) from the jugular or tail vein into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Methodology: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of catechins in plasma.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent like acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification can be achieved using liquid-liquid extraction with a solvent such as ethyl acetate or through SPE with a C18 cartridge to remove interfering substances and concentrate the analyte.
-
Reconstitution: The dried extract is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of the deprotonated molecule to a specific product ion.
-
Experimental Workflow Diagram
Metabolism of this compound
The metabolism of GCG is expected to follow similar pathways as other green tea catechins, which involves extensive modification by host enzymes and the gut microbiota.
The primary metabolic transformations include:
-
Hydrolysis: The ester bond in GCG can be hydrolyzed, releasing gallic acid and gallocatechin. This can be mediated by gut microbiota.
-
Conjugation (Phase II Metabolism): In the intestine and liver, GCG and its metabolites can undergo glucuronidation, sulfation, and methylation.
-
Gut Microbiota-Mediated Degradation: A significant portion of ingested GCG that is not absorbed in the small intestine reaches the colon, where it is catabolized by the gut microbiota into smaller phenolic compounds and valerolactones.
Potential Metabolic Pathways of GCG
Signaling Pathways Modulated by this compound
Research suggests that GCG, particularly as a component of fermented green tea extract, plays a role in ameliorating obesity and hypertriglyceridemia by modulating lipid metabolism in adipocytes and myocytes. While specific signaling studies on pure GCG are limited, the mechanisms are likely to overlap with those of EGCG, which has been shown to influence key metabolic pathways.
One of the central signaling pathways implicated in the metabolic effects of green tea catechins is the AMP-activated protein kinase (AMPK) pathway . AMPK acts as a master regulator of cellular energy homeostasis.
The AMPK Signaling Pathway in Lipid Metabolism
Activation of AMPK by GCG (or related catechins) is proposed to:
-
Inhibit Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a reduction in the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation.
-
Promote Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of carnitine palmitoyltransferase 1 (CPT1) is relieved, allowing for the transport of fatty acids into the mitochondria for β-oxidation.
-
Regulate Gene Expression: AMPK can influence the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c), which controls the transcription of lipogenic genes.
Conclusion and Future Directions
This compound holds promise as a bioactive compound with potential applications in metabolic health. However, the current body of research on its in vivo bioavailability and metabolism is limited, with much of our understanding extrapolated from studies on the more prevalent catechin, EGCG. While the analytical methods and likely metabolic pathways can be inferred, dedicated pharmacokinetic studies on GCG are essential to determine its precise absorption, distribution, metabolism, and excretion profile. Future research should focus on conducting in vivo studies in various animal models and eventually in humans to establish a clear pharmacokinetic profile for GCG. Such data will be invaluable for determining effective dosages and for the rational design of GCG-based nutraceuticals and therapeutics.
References
- 1. Method development and validation for rapid identification of epithis compound using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dosing condition on the oral bioavailability of green tea catechins after single-dose administration of Polyphenon E in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gallocatechin Gallate (GCG): An In-depth Technical Guide on its Antioxidant Capacity and Free Radical Scavenging Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallocatechin gallate (GCG) is a prominent flavan-3-ol, a type of flavonoid found in green tea and other botanicals. As a member of the catechin family, it exhibits significant biological activity, with its antioxidant and free radical scavenging properties being of primary interest in the prevention and mitigation of oxidative stress-related pathologies. This document provides a comprehensive technical overview of GCG's antioxidant capacity, detailing the core chemical mechanisms of free radical neutralization and its influence on cellular signaling pathways. Quantitative data from various antioxidant assays are presented, alongside detailed experimental protocols for their replication.
The potent antioxidant activity of GCG is largely attributed to its molecular structure, which features multiple phenolic hydroxyl groups and a gallate moiety.[1][2] These structural features enable GCG to neutralize reactive oxygen species (ROS) and other free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] Beyond direct scavenging, GCG can exert indirect antioxidant effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of endogenous antioxidant enzymes.[5] This dual action—direct scavenging and cellular defense enhancement—positions GCG as a compound of significant interest for further research and therapeutic development.
Quantitative Antioxidant Capacity
The antioxidant capacity of GCG and related catechins has been quantified using various in vitro assays. Each assay measures a different facet of antioxidant action, from hydrogen donation ability to electron transfer potential. The data below is compiled from multiple studies to provide a comparative overview. It is important to note that much of the existing literature focuses on Epithis compound (EGCG), the most abundant catechin in green tea; however, comparative data consistently demonstrates the high antioxidant potential of GCG.
Table 1: Comparative Antioxidant Activity of GCG and Other Catechins
| Assay | Compound | Concentration / Activity | Key Findings | Source |
|---|---|---|---|---|
| DPPH Radical Scavenging | EGCG | 77.2% scavenging at 400 μM | Scavenging ability order: EGCG > ECG > GCG > CG > EGC > GC > EC > C. The galloyl group significantly enhances activity. | |
| ABTS Radical Scavenging | EGCG | 90.2% scavenging at 400 μM | Consistent with DPPH, EGCG showed the highest activity among eight tested catechins. | |
| FRAP (Ferric Reducing Antioxidant Power) | EGCG | Highest relative percentage among catechins | EGCG is the most effective compound for radical scavenging activity as measured by FRAP. | |
| Cellular Antioxidant Activity (CAA) | EGCG | High CAA value, second only to quercetin and kaempferol among tested flavonoids. | The CAA assay confirms antioxidant activity in a biologically relevant cell-based model. | |
| Superoxide Radical Scavenging | EGCG | IC50 = 0.31 mM | Demonstrates stronger ROS scavenging than ascorbic acid in this specific assay. | |
| Hydrogen Peroxide (H₂O₂) Scavenging | EGCG | IC50 = 0.09 mM | Shows potent ability to neutralize hydrogen peroxide. |
| ORAC (Oxygen Radical Absorbance Capacity) | EGCG | High ORAC value among catechins | ORAC assay measures the capacity to neutralize peroxyl radicals via a HAT mechanism. | |
Free Radical Scavenging Mechanisms
The efficacy of GCG as an antioxidant is rooted in its chemical structure. The presence of multiple hydroxyl (-OH) groups on its A, B, and gallate rings allows it to readily donate hydrogen atoms or electrons to neutralize unstable free radicals, thereby terminating damaging chain reactions.
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group of GCG donates a hydrogen atom (H•) to a free radical (R•), effectively neutralizing it. This process generates a stable GCG-aroxyl radical, which is resonance-stabilized, preventing it from becoming a pro-oxidant and propagating further radical reactions. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key determinant of HAT efficiency; lower BDE values correlate with higher antioxidant activity.
Single Electron Transfer (SET)
The SET mechanism involves the transfer of a single electron (e⁻) from the GCG molecule to a free radical, forming a GCG radical cation and a radical anion. The stability of the resulting GCG radical cation is crucial for its antioxidant function. The trihydroxyl group on the B-ring and the gallate moiety are primary sites for this electron donation.
References
- 1. Epithis compound Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electronic States of Epigallocatechin-3-Gallate in Water and in 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (Sodium Salt) Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Gallocatechin Gallate: A Comprehensive Review of Its Initial Toxicity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG), a flavonoid and a constituent of green tea, is gaining interest for its potential therapeutic applications. As with any compound intended for human use, a thorough understanding of its safety profile is paramount. This technical guide provides an in-depth overview of the initial toxicity screening of GCG, drawing upon available data for GCG and its close structural analogue, epithis compound (EGCG), for which a more extensive body of research exists. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support further research and development.
Data Presentation: Summary of Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound (GCG) and its surrogate, Epithis compound (EGCG).
Table 1: Acute and Sub-chronic Toxicity Data
| Compound | Test Species | Route of Administration | Parameter | Value | Reference |
| This compound (GCG) | Mouse | Oral | LD50 | > 1 g/kg | [1] |
| Epithis compound (EGCG) | Rat | Oral | LD50 | > 2000 mg/kg | [2][3] |
| Epithis compound (EGCG) | Mouse | Oral (single dose) | LD50 | 1500 mg/kg | [3] |
| Epithis compound (EGCG) | Rat | Dietary (13 weeks) | NOAEL | 500 mg/kg/day | [2] |
| Epithis compound (EGCG) | Dog | Oral (pre-fed, 13 weeks) | NOAEL | 500 mg/kg/day | |
| Epithis compound (EGCG) | Rat (lactating) | Oral gavage | NOAEL | 200 mg/kg/day | |
| Epithis compound (EGCG) | Human | Oral | NOAEL | 600 mg/day | |
| Epithis compound (EGCG) | Human | Oral | ADI | 322 mg/day |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound (GCG) | T47D (breast cancer) | MTS | IC50 (24h) | 34.65 µM | |
| This compound (GCG) | T47D (breast cancer) | MTS | IC50 (48h) | 23.66 µM | |
| This compound (GCG) | MDA-MB-231 (breast cancer) | Proliferation | IC50 | 22 µg/ml | |
| Epithis compound (EGCG) | H1299 (lung cancer) | MTT | IC50 (24h) | 20 µM | |
| Epithis compound (EGCG) | T24 (bladder cancer) | Cell Viability | IC50 | Not specified |
IC50: Half-maximal Inhibitory Concentration.
Table 3: Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| Epithis compound (EGCG) | Salmonella typhimurium | Ames Test | Negative | |
| Epithis compound (EGCG) | Mouse Lymphoma L5178Y tk+/- cells | In Vitro | Positive (clastogenic trend) | |
| Epithis compound (EGCG) | Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration | Positive | |
| Epithis compound (EGCG) | Mouse Bone Marrow | In Vivo Micronucleus | Negative | |
| Epithis compound (EGCG) | Rat Bone Marrow | In Vivo Micronucleus | Negative |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and common practices in the field.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.
-
Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle and provided with conventional laboratory diets and an unlimited supply of drinking water.
-
Dosing: The test substance is administered orally by gavage in a single dose. Animals are fasted (food, but not water, withheld overnight for rats) before dosing. The initial dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: The test proceeds in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level. If no mortality occurs at the initial dose, the next higher fixed dose is used. If mortality occurs, the next lower fixed dose is used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells receive the vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the test substance that reduces cell viability by 50%.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds by assessing their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Several histidine-deficient (his⁻) strains of S. typhimurium (e.g., TA98, TA100) are used. These strains have mutations that prevent them from synthesizing histidine.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can metabolize compounds into their active mutagenic forms.
-
Exposure: The bacterial tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutation to occur).
-
Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-producing (his⁺) state will be able to grow and form colonies. The number of revertant colonies is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the potential of a substance to cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity).
-
Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one nuclear division.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: The stained cells are examined under a microscope. Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, are scored in binucleated cells.
-
Data Analysis: The frequency of micronucleated cells is determined for each concentration of the test substance and compared to the negative control. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Mandatory Visualizations
Experimental Workflow: In Vitro Toxicity Screening
Caption: Workflow for in vitro toxicity screening of this compound.
Signaling Pathways Potentially Affected by this compound (based on EGCG data)
Caption: Potential signaling pathways affected by GCG, based on EGCG data.
Discussion and Conclusion
The initial toxicity screening of this compound suggests a relatively low acute toxicity profile, with an oral LD50 in mice greater than 1 g/kg. In vitro studies indicate that GCG possesses cytotoxic activity against certain cancer cell lines. Due to the limited availability of comprehensive toxicological data specifically for GCG, information from its well-studied epimer, EGCG, provides valuable insights into its potential safety profile.
EGCG exhibits low acute oral toxicity in rodents and has established NOAELs in various animal models and an acceptable daily intake for humans. Genotoxicity studies on EGCG have shown mixed results. While it is not mutagenic in the Ames test and does not induce micronuclei in vivo, some in vitro assays have indicated a potential for clastogenicity. This highlights the importance of a comprehensive battery of tests to fully characterize the genotoxic potential of such compounds.
The mechanisms underlying the biological effects of these catechins are complex and involve the modulation of multiple signaling pathways. Based on research on EGCG, GCG may influence key cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis by targeting receptor tyrosine kinases like EGFR and IGF-1R, and their downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Gallocatechin Gallate (GCG) Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG) is a type of catechin, a polyphenol found in various plants, notably in green tea. As a potent antioxidant, GCG is of significant interest in pharmaceutical and nutraceutical research for its potential health benefits. Accurate and reliable quantification of GCG in different matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of GCG and other catechins due to its high resolution, sensitivity, and specificity. This document provides detailed protocols and compiled data from various HPLC methods for GCG quantification.
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reversed-phase HPLC methods used for the quantification of this compound and other related catechins.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Gallocatechin, Gallic Acid, Catechin, Epicatechin, Epithis compound | Epithis compound (EGCG) | This compound (GCG) and other catechins | EGCG, Catechin, Caffeine |
| Column | Reversed-phase (C18) | Cogent Zx Similars C18, 5 µm, 100 Å | Acclaim® C18 RSLC, 2.2 µm | LiChrosorb RP-18, 5 µm |
| Dimensions | - | 4.6 mm x 150 mm | - | 4.0 mm x 125 mm |
| Mobile Phase | Acetonitrile:Formic acid (15:85 v/v), pH 2.5 (Isocratic)[1] | Acetonitrile:DI Water with 1.0% Acetic Acid (25:75)[2] | Gradient elution with water and acetonitrile, both with trifluoroacetic acid (TFA) | Water:Acetonitrile:Methanol:Ethyl acetate:Glacial acetic acid (89:6:1:3:1 v/v/v/v/v)[3] |
| Flow Rate | - | 1.0 mL/minute[2] | - | Started at 0.7 mL/min, then increased to 1.2 mL/min, and back to 0.7 mL/min[3] |
| Injection Volume | - | 100 µL | - | 20 µL |
| Detection | UV at 275 nm | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Column Temp. | Ambient | Ambient | - | 19 ± 2°C |
| Linearity Range | 0.50 - 30 mg/L for gallocatechin | - | - | 60 - 300 µg/mL for EGCG |
| LOD/LOQ | - | - | - | - |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of GCG using a reversed-phase HPLC method. This protocol is a representative example based on established methods.
1. Materials and Reagents
-
This compound (GCG) standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Methanol (HPLC grade, for sample extraction)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of GCG standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Extraction from Solid Samples (e.g., Tea Leaves):
-
Weigh a known amount of the ground sample (e.g., 1 g).
-
Add a specific volume of extraction solvent (e.g., 70% methanol in water).
-
Sonicate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Centrifuge the extract to pellet the solid material.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant or liquid sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 15:85 v/v) with an acidic modifier (e.g., 0.1% formic acid). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 280 nm
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all runs are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.
7. Data Analysis
-
Identify the GCG peak in the chromatograms based on the retention time of the GCG standard.
-
Integrate the peak area of GCG in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the GCG standards.
-
Determine the concentration of GCG in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualization
Caption: General workflow for GCG quantification using HPLC.
References
Solid-Phase Extraction of Gallocatechin Gallate from Plant Material: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallocatechin Gallate (GCG), a bioactive polyphenol found in various plant materials, particularly green tea, has garnered significant interest for its potential therapeutic properties. Efficient isolation and purification of GCG are paramount for its downstream applications in research and drug development. This document provides a detailed protocol for the solid-phase extraction (SPE) of GCG from plant matter. The methodology is designed to yield high-purity GCG suitable for analytical and biological studies. This application note also summarizes quantitative data from relevant studies and illustrates the experimental workflow and a key signaling pathway influenced by gallocatechin gallates.
Introduction
This compound (GCG) is a flavonoid and an epimer of epithis compound (EGCG), one of the most abundant and studied catechins in tea.[1] Like other catechins, GCG exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, which are of significant interest to the pharmaceutical and nutraceutical industries. Solid-phase extraction (SPE) is a robust and selective method for the purification of specific compounds from complex mixtures, such as plant extracts.[2][3] This technique relies on the differential affinity of compounds for a solid sorbent and a liquid mobile phase, allowing for the effective separation of the target analyte from interfering substances.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol outlines a general procedure for the isolation of GCG from a plant extract. Optimization of specific parameters may be required depending on the plant matrix and the desired purity of the final product.
1. Plant Material Preparation and Initial Extraction:
-
Drying: Dry the plant material (e.g., tea leaves) at a controlled temperature (e.g., 60°C) to a constant weight to remove moisture.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Suspend the powdered plant material in a suitable solvent. A common choice is 70-80% ethanol or methanol in water.[2]
-
Perform the extraction using techniques such as maceration, sonication, or Soxhlet extraction. For example, macerate the powder with the solvent at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Solid-Phase Extraction (SPE) Procedure:
-
SPE Cartridge Selection: C18 or polyamide-based SPE cartridges are commonly used for the purification of polyphenols.[4]
-
Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with one column volume of methanol followed by one column volume of deionized water to activate the sorbent.
-
-
Sample Loading:
-
Dissolve the crude plant extract in the initial mobile phase (e.g., 10% methanol in water).
-
Load the dissolved extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to elute weakly bound impurities. For a C18 cartridge, this could be 1-2 column volumes of deionized water or a low percentage of methanol in water (e.g., 5-10%). This step helps in removing sugars and other polar compounds.
-
-
Elution:
-
Elute the GCG from the cartridge using a stronger solvent. The elution can be performed in a stepwise manner with increasing concentrations of an organic solvent (e.g., methanol or ethanol).
-
For example, a stepwise elution could involve using 30%, 50%, and 70% methanol in water. GCG is expected to elute in the fractions with a higher organic solvent concentration.
-
Collect the fractions separately for analysis.
-
-
Post-Elution Processing:
-
Combine the GCG-rich fractions.
-
Evaporate the solvent under reduced pressure or by nitrogen stream to obtain the purified GCG.
-
The purified GCG can be lyophilized for long-term storage.
-
3. Analysis:
-
The purity and concentration of GCG in the collected fractions can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes quantitative data from studies on the extraction and purification of catechins, including GCG and its epimer EGCG. It is important to note that specific recovery and purity data for GCG via SPE are not extensively reported, and the values for EGCG are often used as a reference.
| Plant Material | Extraction Method | SPE Sorbent | Elution Solvent(s) | Recovery (%) | Purity (%) | Reference |
| Green Tea | Hot Water Extraction | Macroporous Resin (HPD826) | Stepwise ethanol (30%) | 72.1 (EGCG) | 44.6 (EGCG) | |
| Green Tea | Hot Water Extraction | Polyamide Column (after resin) | Stepwise ethanol (40-50%) | 88.4 (EGCG) | 74.8 (EGCG) | |
| Green Tea | Hot Water Extraction | Molecularly Imprinted Polymer | Not Specified | 87.42 (EGCG) | High | |
| Green Tea | Adsorption Chromatography | Superose 12 HR 10/30 | Acetonitrile/Water (78/22 v/v) | 60-65 (EGCG) | 99 (EGCG) |
Visualizations
Experimental Workflow for GCG Solid-Phase Extraction
Caption: Experimental workflow for the solid-phase extraction of this compound (GCG).
This compound and a Key Cellular Signaling Pathway
Disclaimer: The following diagram illustrates the NF-κB signaling pathway, which is a known target of Epithis compound (EGCG). As an epimer, this compound (GCG) is presumed to have similar effects on this pathway, although specific research on GCG's interaction is less extensive.
Caption: GCG's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The protocol described provides a robust framework for the solid-phase extraction of this compound from plant materials. While the presented quantitative data primarily pertains to its epimer, EGCG, the similar chemical nature of these compounds suggests that the outlined SPE methodology will be effective for GCG isolation. Further optimization of the protocol for specific plant matrices is encouraged to maximize recovery and purity. The elucidation of GCG's interactions with cellular signaling pathways, such as the NF-κB pathway, underscores its potential as a therapeutic agent and highlights the importance of efficient purification methods for its continued investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gallocatechin Gallate (GCG) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gallocatechin Gallate (GCG), a naturally occurring polyphenol found in green tea, in cancer cell culture research. While much of the existing literature focuses on the closely related compound Epithis compound (EGCG), this document consolidates available data for GCG and provides detailed protocols and mechanistic insights relevant to its application in investigating cancer therapeutics.
Introduction
This compound (GCG) is a flavonoid and a member of the catechin family of polyphenols. Like other green tea catechins, GCG has demonstrated anti-cancer properties by influencing key cellular processes such as proliferation, apoptosis, and cell signaling. Its galloylated structure is believed to contribute significantly to its biological activity. These notes are intended to guide researchers in designing and executing experiments to explore the anti-cancer potential of GCG in various cancer cell lines.
Key Applications in Cancer Cell Culture
-
Inhibition of Cancer Cell Proliferation: GCG has been shown to inhibit the growth of cancer cells. This makes it a valuable compound for studies on cell cycle regulation and the identification of novel anti-proliferative agents.
-
Induction of Apoptosis: GCG can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for many anti-cancer therapies, and GCG provides a tool to study the signaling pathways that govern this process.
-
Modulation of Cellular Signaling Pathways: GCG, similar to other galloylated catechins, is believed to exert its effects by interacting with and modulating key signaling pathways that are often dysregulated in cancer, such as those involved in cell growth, survival, and metastasis.
Quantitative Data Summary
The following tables summarize the anti-proliferative effects of this compound (GCG) on human colorectal cancer cell lines. For comparison, data for the structurally similar and extensively studied Epithis compound (EGCG) is also included.
Table 1: Anti-proliferative Effects of GCG and Other Tea Polyphenols on HCT-116 Human Colorectal Cancer Cells [1]
| Compound | Concentration (µM) | Inhibition of Cell Growth (%) |
| This compound (GCG) | 100 | 79.2 ± 3.4 |
| Epithis compound (EGCG) | 100 | 98.4 ± 0.7 |
| Gallocatechin (GC) | 100 | 57.0 ± 3.9 |
| Epigallocatechin (EGC) | 100 | 53.2 ± 2.0 |
| Catechin Gallate (CG) | 100 | 20.2 ± 1.4 |
| Epicatechin Gallate (ECG) | 100 | 20.3 ± 1.2 |
| Catechin (C) | 100 | 1.7 ± 1.1 |
| Epicatechin (EC) | 100 | 11.6 ± 3.2 |
| Gallic Acid (GA) | 100 | 30.0 ± 2.5 |
| Caffeic Acid (CA) | 100 | 15.0 ± 1.5 |
Data represents the mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound in cell culture.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is adapted for determining the effect of GCG on the proliferation of human colorectal cancer cells (HCT-116 and SW-480).[1][2]
Materials:
-
This compound (GCG)
-
Human colorectal cancer cell lines (e.g., HCT-116, SW-480)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT-116, Leibovitz's L-15 for SW-480)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 or SW-480 cells in their respective media supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
GCG Treatment:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GCG (e.g., 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO without GCG).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] * 100
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is designed to quantify GCG-induced apoptosis.[1]
Materials:
-
This compound (GCG)
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of GCG for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and attached cells. For attached cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of changes in protein expression in key signaling pathways following GCG treatment.
Materials:
-
This compound (GCG)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with GCG as described in previous protocols.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the putative signaling pathways affected by this compound and a general experimental workflow for its study in cancer cell culture. The signaling pathway is inferred from studies on the closely related and more extensively researched EGCG, as specific detailed pathway analysis for GCG is less prevalent in the literature.
Caption: Putative signaling pathways modulated by GCG in cancer cells.
Caption: General experimental workflow for studying GCG in cancer cells.
References
Application Notes and Protocols for Spectrophotometric Purity Assessment of Gallocatechin Gallate (GCG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG) is a prominent catechin found in various natural sources, notably in green tea. As a potent antioxidant and bioactive compound, the purity of GCG samples is of paramount importance for research, pharmaceutical development, and formulation of nutraceuticals. This document provides detailed application notes and protocols for the determination of GCG purity using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique.[1]
The principle of this method relies on the intrinsic UV absorbance of GCG, which, like other flavonoids, exhibits strong absorption in the UV region due to its aromatic ring structures.[2] The primary wavelength for analysis is determined to be around 274 nm, which corresponds to a maximum absorbance peak for structurally similar catechins like Epithis compound (EGCG).[2][3] Purity is assessed by measuring the absorbance of a GCG sample solution at this wavelength and relating it to the expected absorbance based on a known molar absorptivity. Potential degradation products, such as gallocatechin and gallic acid, may interfere with this measurement, and their spectral properties are considered in the interpretation of results.
Spectrophotometric Properties of this compound and Potential Impurities
A summary of the key spectrophotometric data for GCG and its common process-related impurities and degradation products is presented in the table below. The data for GCG is primarily based on its epimer, EGCG, due to the high structural similarity and availability of data.
| Compound | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Solvent(s) |
| This compound (GCG) | 458.37 | ~274 | ~11,500 (estimated based on EGCG) | Ethanol, Methanol, Water |
| Epithis compound (EGCG) | 458.37 | 274 - 275 | 11,500 | Ethanol[4] |
| Gallocatechin (GC) | 306.27 | ~270-274 | Not precisely determined, but expected to be lower than GCG | Water |
| Gallic Acid (GA) | 170.12 | ~265 | 8,640 | Water |
| Catechin (C) | 290.27 | 276 - 280 | Not specified in the provided results | Water |
Experimental Protocols
This section outlines two spectrophotometric protocols for the purity assessment of GCG samples.
Protocol 1: Direct Quantitative Purity Assay
This protocol provides a direct measurement of GCG purity based on its UV absorbance.
3.1.1. Materials and Reagents
-
This compound (GCG) sample of unknown purity
-
High-purity GCG reference standard (purity ≥ 98%)
-
Methanol (HPLC or Spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
3.1.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the GCG reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 2 µg/mL to 20 µg/mL in methanol. For example, to prepare a 10 µg/mL solution, transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with methanol.
3.1.3. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the GCG test sample and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock sample solution of 1000 µg/mL.
-
Dilute the stock sample solution with methanol to a final concentration expected to be within the linear range of the assay (e.g., 10 µg/mL).
3.1.4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to obtain the full spectrum.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), determined to be approximately 274 nm.
3.1.5. Data Analysis and Purity Calculation
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a valid calibration.
-
Purity Calculation: Calculate the concentration of GCG in the sample solution using the regression equation from the calibration curve. The purity of the GCG sample can then be calculated using the following formula:
Purity (%) = [(Calculated Concentration of GCG in sample (µg/mL) / Nominal Concentration of sample (µg/mL))] x 100
Workflow for Direct Quantitative Purity Assay of GCG
Caption: Workflow for the direct quantitative purity assay of this compound.
Protocol 2: Purity Assessment by Specific Molar Absorptivity
This protocol is a more direct approach that does not require a concurrent calibration curve, relying instead on the known molar absorptivity of GCG.
3.2.1. Materials and Reagents
-
This compound (GCG) sample of unknown purity
-
Methanol (HPLC or Spectroscopic grade)
-
Volumetric flasks
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
3.2.2. Preparation of Sample Solution
-
Accurately weigh a precise amount of the GCG sample (e.g., 10 mg) and dissolve it in a known volume of methanol to achieve a specific molar concentration. For a target concentration of approximately 2 x 10⁻⁵ M:
-
Mass (mg) = 2 x 10⁻⁵ mol/L * 458.37 g/mol * Volume (L) * 1000 mg/g
-
For 100 mL (0.1 L), Mass ≈ 0.92 mg. Due to weighing limitations, it is more practical to prepare a more concentrated stock solution and dilute it.
-
-
Prepare a stock solution (e.g., 100 µg/mL) and then dilute it to a final concentration of approximately 10 µg/mL.
3.2.3. Spectrophotometric Measurement
-
Set the spectrophotometer to measure the absorbance at 274 nm.
-
Use methanol as the blank.
-
Measure the absorbance of the prepared GCG sample solution. Ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
3.2.4. Purity Calculation
The purity of the GCG sample can be calculated using the Beer-Lambert law (A = εbc), where:
-
A = Measured absorbance
-
ε = Molar absorptivity of pure GCG (~11,500 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (1 cm)
-
c = Molar concentration of the solution
First, calculate the expected molar concentration from the weighed mass: c_expected = (mass of sample (g) / 458.37 g/mol ) / Volume of solution (L)
Then, calculate the measured molar concentration from the absorbance: c_measured = A / (ε * b)
Finally, calculate the purity: Purity (%) = (c_measured / c_expected) * 100
Logical Relationship for Purity Calculation by Molar Absorptivity
Caption: Logical flow for calculating GCG purity using the molar absorptivity method.
Interpretation of Results and Considerations for Purity Assessment
-
Spectral Profile: A pure GCG sample should exhibit a spectrum with a single major peak around 274 nm. The presence of shoulders or additional peaks may indicate the presence of impurities.
-
Interference from Degradation Products:
-
Gallic Acid: With a λmax around 265 nm, significant contamination with gallic acid may cause a blue shift (shift to a shorter wavelength) in the observed λmax of the GCG sample and lead to an overestimation of purity if not accounted for.
-
Gallocatechin: Having a similar chromophore system, gallocatechin is expected to absorb in the same region as GCG. Its presence as an impurity would contribute to the overall absorbance at 274 nm, leading to an overestimation of GCG content.
-
-
Epimerization: Since GCG and EGCG are epimers, this spectrophotometric method cannot distinguish between them. If the presence of EGCG is considered an impurity, chromatographic methods such as HPLC-UV would be required for separation and individual quantification.
-
Method Validation: For routine quality control, the spectrophotometric method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method for the preliminary purity assessment of this compound samples. By utilizing the protocols outlined in these application notes, researchers and drug development professionals can obtain a reliable estimation of GCG purity. For a more comprehensive purity profile, especially to distinguish between epimers and quantify individual impurities, the use of complementary techniques such as HPLC-UV is recommended.
References
- 1. Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Spectral Properties of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence in Different Solvents: Dependence on Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Gallocatechin Gallate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Gallocatechin Gallate (GCG), a significant polyphenol found in green tea, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are intended for researchers with a foundational understanding of NMR principles and are designed to facilitate the unambiguous assignment of the molecular structure of GCG.
Introduction to NMR Spectroscopy for Flavonoid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the determination of the molecular structure of organic compounds. For complex natural products like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. These experiments provide crucial information on the chemical environment of each proton and carbon atom, as well as their connectivity through chemical bonds.
The primary NMR techniques employed for the structural elucidation of GCG include:
-
¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Reveals the number and chemical environment of carbon atoms in the molecule.
-
Correlation SpectroscopY (COSY): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[1]
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbon atoms, providing one-bond ¹H-¹³C connectivity.[1][2]
-
Heteronuclear Multiple Bond Correlation (HMBC): Establishes longer-range correlations between protons and carbons, typically over two to three bonds, which is critical for assembling the molecular framework.[1][2]
Data Presentation: NMR Assignments for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is based on spectra acquired in acetone-d₆.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (GCG)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.95 | d | 8.0 |
| 3 | 5.45 | m | |
| 4α | 2.98 | dd | 17.5, 4.5 |
| 4β | 2.85 | dd | 17.5, 2.5 |
| 6 | 6.02 | d | 2.0 |
| 8 | 5.98 | d | 2.0 |
| 2' | 6.55 | s | |
| 6' | 6.55 | s | |
| 2'' | 7.05 | s | |
| 6'' | 7.05 | s |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (GCG)
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.8 |
| 3 | 70.1 |
| 4 | 28.5 |
| 4a | 100.2 |
| 5 | 157.5 |
| 6 | 96.2 |
| 7 | 157.9 |
| 8 | 95.8 |
| 8a | 157.0 |
| 1' | 131.5 |
| 2' | 107.8 |
| 3' | 146.2 |
| 4' | 133.5 |
| 5' | 146.2 |
| 6' | 107.8 |
| 1'' | 121.5 |
| 2'' | 110.2 |
| 3'' | 146.0 |
| 4'' | 139.5 |
| 5'' | 146.0 |
| 6'' | 110.2 |
| C=O | 166.5 |
Experimental Workflow for Structural Elucidation
The structural elucidation of this compound using NMR spectroscopy follows a systematic progression of experiments and data interpretation. The general workflow is depicted below.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Acetone-d₆ or Methanol-d₄ are common choices for flavonoids.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.
-
For ¹³C and 2D NMR, a higher concentration of 20-50 mg/mL is recommended.
-
-
Procedure:
-
Accurately weigh 10-25 mg of GCG into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
1D NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 200-240 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
2D NMR Spectroscopy
The COSY experiment identifies proton-proton spin-spin couplings.
-
Pulse Program: A phase-sensitive gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Data Points: 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of Scans: 2-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.
The HSQC experiment reveals one-bond correlations between protons and carbons.
-
Pulse Program: A phase-sensitive gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2' on Bruker instruments for multiplicity editing).
-
Data Points: 2048 points in F2 (¹H) and 256-512 increments in F1 (¹³C).
-
Number of Scans: 4-16 scans per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions followed by a 2D Fourier transform.
The HMBC experiment shows two- and three-bond correlations between protons and carbons.
-
Pulse Program: A gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Data Points: 2048 points in F2 (¹H) and 256-512 increments in F1 (¹³C).
-
Number of Scans: 8-32 scans per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform.
Structure Elucidation Strategy
The logical progression for interpreting the NMR data to elucidate the structure of this compound is outlined below.
By systematically applying these NMR techniques and following the outlined protocols and data interpretation strategies, researchers can confidently elucidate and confirm the complete chemical structure of this compound. This information is fundamental for quality control, understanding biological activity, and for the development of new therapeutic agents.
References
Application of Gallocatechin Gallate (GCG) in the Development of Functional Foods and Nutraceuticals
Application Notes
Gallocatechin Gallate (GCG) is a bioactive polyphenolic compound predominantly found in green tea and other plant sources. As a member of the catechin family, it shares structural similarities with Epithis compound (EGCG), the most abundant and extensively studied catechin. While research has historically focused on EGCG, emerging evidence highlights the significant therapeutic potential of GCG, positioning it as a valuable ingredient for the development of functional foods and nutraceuticals. This document provides a comprehensive overview of the applications of GCG, including its biological activities, mechanisms of action, and protocols for its integration into product development.
Introduction to this compound (GCG)
GCG is the ester of gallocatechin and gallic acid and is an epimer of EGCG. Its structure, rich in hydroxyl groups, contributes to its potent antioxidant properties. Traditionally consumed as part of green tea, GCG has been associated with a range of health benefits, including antioxidant, anti-inflammatory, anti-cancer, cardioprotective, and metabolic regulatory effects.[1] The development of functional foods and nutraceuticals fortified with GCG aims to deliver these health benefits in a concentrated and convenient form.
Health Benefits and Biological Activities
The therapeutic potential of GCG is vast, with preclinical studies demonstrating its efficacy in various health domains.
-
Antioxidant Activity: GCG is a powerful antioxidant, capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1]
-
Anti-inflammatory Properties: GCG has been shown to modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory conditions.
-
Cardiovascular Protection: Evidence suggests that GCG may contribute to cardiovascular health by improving lipid profiles and reducing markers of vascular inflammation.
-
Metabolic Regulation: Preclinical studies indicate that GCG can play a role in managing metabolic syndrome by improving glucose metabolism and inhibiting adipogenesis. A study on diabetic nephropathy in mice suggested that GCG has superior efficacy in ameliorating hyperglycemia compared to EGCG.
-
Anti-cancer Potential: Like other green tea catechins, GCG is being investigated for its potential chemoprotective properties.
Challenges in Formulation and Delivery
Despite its promising bioactivities, the application of GCG in functional foods and nutraceuticals faces several challenges:
-
Bioavailability: The oral bioavailability of catechins can be low, limiting their systemic effects.
-
Stability: GCG is sensitive to environmental factors such as pH, temperature, and the presence of certain ions, which can lead to degradation and loss of bioactivity. It is noteworthy that EGCG can epimerize to GCG at high temperatures, a factor to consider during food processing.
-
Food Matrix Interactions: The food matrix can significantly impact the stability and release of GCG. For instance, incorporating catechins into bread has been shown to potentially enhance their bioaccessibility and bioavailability. Conversely, some food components may inhibit absorption.
Strategies for Enhanced Delivery
To overcome the challenges of stability and bioavailability, various formulation strategies are being explored:
-
Encapsulation: Microencapsulation and nanoencapsulation techniques can protect GCG from degradation and control its release in the gastrointestinal tract.
-
Synergistic Formulations: Combining GCG with other bioactive compounds, such as ascorbic acid, can enhance its stability.
-
Food Matrix Selection: Careful selection of the food matrix is crucial. For example, incorporation into edible films made from konjac glucomannan and sodium alginate has been shown to enhance the antioxidant properties and storage stability of food products.
Quantitative Data Summary
Due to the historical research focus on EGCG, extensive quantitative data for GCG is still emerging. The following tables summarize available data and include comparative data for EGCG where GCG-specific information is limited.
Table 1: Comparative Antioxidant Activity of GCG and EGCG
| Compound | Assay | IC50 Value | Source |
|---|---|---|---|
| GCG | Not Specified | Superior to EGCG | |
| EGCG | DPPH | 3.31 µg/mL |
| EGCG | TBARS | Increase in antioxidant levels at IC50 | |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-proliferative Activity of Green Tea Catechins on Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Time (h) | Source |
|---|---|---|---|---|
| EGCG | H1299 (Lung Cancer) | 27.63 µM | 72 | |
| EGCG | A549 (Lung Cancer) | 28.34 µM | 72 | |
| EGCG | WI38VA (Transformed Fibroblasts) | 10 µM | Not Specified | |
| EGCG | WI38 (Normal Fibroblasts) | 120 µM | Not Specified |
| EGCG | MCF-7 (Breast Cancer) | 37.681 µmol/l | Not Specified | |
Note: This table primarily shows EGCG data due to the limited availability of specific IC50 values for GCG in the reviewed literature. The data illustrates the potent anti-proliferative effects of catechins, with the gallate moiety being a key contributor to this activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Extraction and Purification of this compound from Green Tea
This protocol is adapted from methods described for green tea catechins.
1. Objective: To extract and purify GCG from green tea leaves.
2. Materials:
-
Green tea leaves
-
80% Ethanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system
3. Methodology:
- Extraction:
- Grind dry green tea leaves into a fine powder.
- Extract the powder with 80% ethanol at a ratio of 1:10 (w/v) for 2 hours at 80°C with constant stirring.
- Centrifuge the mixture at 800 x g for 5 minutes and collect the supernatant.
- Repeat the extraction process three times.
- Combine the supernatants and evaporate the ethanol under reduced pressure to obtain a crude tea extract.
- Purification:
- Dissolve the crude extract in water and apply it to a silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane to separate the different catechin fractions.
- Collect the fractions containing GCG, identified by thin-layer chromatography or HPLC analysis.
- For further purification, apply the GCG-rich fraction to a Sephadex LH-20 column and elute with ethanol.
- Lyophilize the purified GCG fraction.
- Quantification:
- Analyze the purity and concentration of GCG using an HPLC system with a C18 column and a UV detector at 280 nm.
Protocol 2: Assessment of Antioxidant Capacity (DPPH Assay)
1. Objective: To determine the free radical scavenging activity of GCG.
2. Materials:
-
This compound (GCG) solution of known concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
3. Methodology:
- Prepare a series of dilutions of the GCG sample in methanol.
- Add 100 µL of each GCG dilution to the wells of a 96-well plate.
- Add 100 µL of DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Methanol is used as a blank. A control sample contains methanol instead of the GCG solution.
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- Determine the IC50 value by plotting the percentage of inhibition against the concentration of GCG.
Protocol 3: Cell Viability Assessment (MTT Assay)
1. Objective: To evaluate the effect of GCG on the viability of cancer cells.
2. Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
This compound (GCG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
3. Methodology:
- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Prepare various concentrations of GCG in a serum-free medium.
- Remove the culture medium and treat the cells with different concentrations of GCG for 24, 48, or 72 hours.
- After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
- Remove the MTT-containing medium and add 100 µL of DMSO or a detergent reagent to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated cells).
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
1. Objective: To investigate the effect of GCG on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/Akt).
2. Materials:
-
Cells treated with GCG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
3. Methodology:
- Protein Extraction:
- After treating cells with GCG for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration using the BCA assay.
- SDS-PAGE and Transfer:
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
- Add the chemiluminescent substrate to the membrane.
- Capture the signal using an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are modulated by green tea catechins like EGCG, and are likely to be similarly affected by GCG due to their structural similarities.
Caption: GCG's proposed inhibition of the PI3K/Akt signaling pathway.
Caption: Putative modulation of the MAPK signaling cascade by GCG.
Experimental Workflows
Caption: Workflow for the extraction and purification of GCG.
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for In Vitro Evaluation of Gallocatechin Gallate's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro assays for assessing the anti-inflammatory potential of Gallocatechin Gallate (GCG). The protocols detailed below are based on established methodologies for its close structural analog, Epithis compound (EGCG), which is extensively studied for its potent anti-inflammatory effects. These assays are critical for elucidating the mechanisms of action and quantifying the efficacy of GCG in a controlled laboratory setting.
Introduction to this compound and Inflammation
This compound (GCG) is a flavonoid, a type of polyphenol found in green tea. It shares structural similarities with Epithis compound (EGCG), the most abundant catechin in green tea, which is well-documented for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] The anti-inflammatory effects of these catechins are largely attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2][4]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Key molecular players in inflammation include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins.
The primary signaling pathways governing the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents, including EGCG, exert their effects by inhibiting these pathways.
Key In Vitro Assays for Anti-Inflammatory Activity
A battery of in vitro assays can be employed to comprehensively evaluate the anti-inflammatory properties of GCG. These assays typically involve stimulating immune cells, such as macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages), with an inflammatory agent like Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The ability of GCG to counteract the effects of LPS is then quantified.
Summary of Quantitative Data on the Anti-Inflammatory Effects of EGCG (as a proxy for GCG)
The following table summarizes the inhibitory effects of EGCG on various inflammatory markers, providing a benchmark for evaluating GCG.
| Assay | Cell Line | Inflammatory Stimulus | EGCG Concentration | Observed Inhibition | Reference |
| Nitric Oxide (NO) Production | Murine Macrophages | LPS | 5-10 µM | Significant reduction in NO production. | |
| Human Chondrocytes | IL-1β | Dose-dependent | Up to 48% inhibition of NO production. | ||
| iNOS Expression | Murine Macrophages | LPS | 5-10 µM | Significantly reduced iNOS protein and mRNA levels. | |
| Human Chondrocytes | IL-1β | Dose-dependent | Markedly inhibited iNOS expression. | ||
| COX-2 Expression | Human Prostate Carcinoma Cells | - | Not specified | Inhibited COX-2 expression without affecting COX-1. | |
| Human Chondrocytes | IL-1β | Dose-dependent | Markedly inhibited COX-2 expression. | ||
| Pro-inflammatory Cytokines | |||||
| TNF-α Production | Human Gingival Fibroblasts | P. gingivalis LPS | 10 µg/mL | Decreased TNF-α production. | |
| IL-6 Production | BV-2 Microglia | LPS | 150 µM | Significantly decreased IL-6 release. | |
| IL-1β, IL-6, TNF-α mRNA | Human Dermal Fibroblasts | LPS | 50 µM | Suppressed expression of TNF-α, IL-1β, and IL-6. | |
| NF-κB Activation | Murine Macrophages | LPS | 100 µM | Inhibited IκBα degradation and RelA nuclear translocation. | |
| Human Bronchial Epithelial Cells | - | Not specified | Inhibited NF-κB-p65 transcriptional activity. | ||
| MAPK Pathway | Bone Marrow-Derived Macrophages | LPS | Not specified | Inhibited LPS-induced phosphorylation of ERK1/2, JNK, and p38. |
Experimental Protocols
Cell Culture and Induction of Inflammation
Objective: To prepare a cell-based model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (GCG).
-
Phosphate Buffered Saline (PBS).
-
96-well and 6-well cell culture plates.
Protocol:
-
Culture macrophage cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for NO assay or 1 x 10^6 cells/well in a 6-well plate for protein/RNA analysis). Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of GCG (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (medium with the same solvent concentration used to dissolve GCG).
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL. Include a negative control group (cells with no LPS or GCG) and a positive control group (cells with LPS but no GCG).
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Following the incubation period from Protocol 1, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for each cytokine of interest (TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Quantify the cytokine concentration using a standard curve generated from recombinant cytokines.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Objective: To determine the protein expression levels of key inflammatory enzymes and signaling molecules.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, or JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. EGCG has been shown to inhibit NF-κB activation by preventing IκB degradation and the nuclear translocation of p65.
Caption: GCG inhibits NF-κB signaling.
MAPK Signaling Pathway
The MAPK family, including ERK1/2, JNK, and p38, also plays a critical role in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. EGCG has been demonstrated to inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to LPS.
Caption: GCG inhibits MAPK signaling.
Conclusion
The in vitro assays described provide a robust framework for characterizing the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these studies are essential for preclinical drug development and for understanding the molecular basis of the health benefits associated with green tea catechins.
References
- 1. Epigallocatechin-3-Gallate Reduces Airway Inflammation in Mice through Binding to Proinflammatory Chemokines and Inhibiting Inflammatory Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (-)-Epigallocatechin-3-gallate suppresses cigarette smoke-induced inflammation in human cardiomyocytes via ROS-mediated MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Stability and Delivery of Gallocatechin Gallate Through Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gallocatechin gallate (GCG), a potent antioxidant polyphenol found predominantly in green tea, holds significant promise for various therapeutic applications. However, its inherent instability under physiological conditions and low bioavailability pose considerable challenges to its clinical translation. Encapsulation technologies offer a viable strategy to protect GCG from degradation, enhance its stability, and control its release, thereby improving its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the encapsulation of this compound using various methods. While much of the existing research focuses on the structurally similar Epithis compound (EGCG), the methodologies presented here are readily adaptable for GCG due to their shared chemical properties.
Overview of Encapsulation Methods
Several nanoencapsulation techniques have proven effective in enhancing the stability and delivery of catechins like GCG. The choice of method depends on the desired particle characteristics, release profile, and application. This section summarizes key quantitative data from studies on catechin encapsulation.
Data Summary of Encapsulation Methods
| Encapsulation Method | Carrier Material(s) | Active Compound | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Key Findings & Citations |
| Nanostructured Lipid Carriers (NLCs) | Glyceryl tridecanoate, Glyceryl tripalmitate, Soy lecithin, Kolliphor HS15 | EGCG | ~100-130 | ~99% | ~3% | Dramatically improved EGCG stability at neutral pH and different temperatures.[1] |
| Solid Lipid Nanoparticles (SLNs) | Cocoa butter, Sodium stearoyl-2-lactylate (SSL), Mono- and diglycerides (MDG) | EGCG | 108–122 | Up to 68.5% | Not specified | Successfully protected encapsulated EGCG during storage and under neutral pH conditions.[2] |
| Chitosan Nanoparticles | Chitosan, Sodium tripolyphosphate (TPP), Poloxamer 188 | EGCG | 117.8 ± 38.71 | High | Not specified | Stable at 4°C, with good polydispersity, suggesting potential as a therapeutic delivery system.[3] |
| Liposomes | Phospholipid, Cholesterol | EGCG | 116.09 | 82.25 ± 0.4% | Not specified | Proliposome formulation showed sustained release and good stability. |
| Anionic Liposomes with MgCl₂ | POPC, DOPE, CHEMS | EGCG | Not specified | 100% | Not specified | The presence of MgCl₂ significantly improved the encapsulation efficiency of EGCG in anionic liposomes. |
| Hordein Nanoparticles | Hordein | EGCG | Not specified | Not specified | Not specified | Improved stability of EGCG at 4°C and 25°C and slowed its release in simulated gastric and intestinal fluids. |
Experimental Protocols
The following are detailed protocols for the preparation of GCG-loaded nanoparticles, adapted from established methods for EGCG. Researchers should optimize these protocols for their specific GCG source and application.
Protocol for GCG-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on a phase inversion-based process.
Materials:
-
This compound (GCG)
-
Glyceryl tridecanoate
-
Glyceryl tripalmitate
-
Soy lecithin
-
Kolliphor HS15 (polyoxyethylated 12-hydroxystearic acid)
-
Sodium chloride (NaCl)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Temperature probe
Procedure:
-
Preparation of Aqueous Phase: Dissolve GCG and NaCl in deionized water.
-
Preparation of Oil Phase: Melt glyceryl tridecanoate, glyceryl tripalmitate, soy lecithin, and Kolliphor HS15 together at 85°C.
-
Mixing: Heat both the aqueous and oil phases to 85°C. Add the aqueous phase to the oil phase while stirring.
-
Phase Inversion: Subject the mixture to three temperature cycles, alternating between 60°C and 85°C at a rate of 4°C per minute, with continuous stirring at 375 rpm.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature to form the GCG-loaded NLCs.
Workflow for GCG-Loaded NLC Preparation
Protocol for GCG-Loaded Chitosan Nanoparticles
This protocol utilizes the ionic gelation method.
Materials:
-
This compound (GCG)
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Poloxamer 188
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Pipettes
Procedure:
-
Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution in 1% (v/v) acetic acid. Dissolve 25 mg of Poloxamer 188 in 5 mL of this chitosan solution.
-
GCG Solution: Prepare a 0.05% (w/v) GCG solution in deionized water.
-
TPP Solution: Prepare a 0.025% (w/v) TPP solution in deionized water.
-
Nanoparticle Formation: Add 5 mL of the chitosan/Poloxamer 188 solution to 50 mL of the GCG solution under continuous stirring at room temperature.
-
Cross-linking: Add 0.5 mL of the TPP solution drop-wise to the GCG-chitosan mixture while stirring at 1000 rpm.
-
Incubation: Continue stirring for 3 hours to allow for the formation of a translucent nanoparticle suspension.
Workflow for GCG-Loaded Chitosan Nanoparticle Synthesis
Protocol for GCG-Loaded Liposomes
This protocol describes the film-deposition on carrier method for preparing proliposomes which can be hydrated to form liposomes.
Materials:
-
This compound (GCG)
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Mannitol (as a carrier)
-
Methanol
-
Chloroform
Equipment:
-
Rotary evaporator
-
Vials
-
Sonicator (optional, for size reduction)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipid, cholesterol, and GCG in a 9:1 mixture of methanol and chloroform in a round-bottom flask.
-
Carrier Addition: Add mannitol to the solution to act as a carrier.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin film of GCG-loaded proliposomes on the flask surface.
-
Hydration: Hydrate the proliposome film with a suitable aqueous buffer (e.g., phosphate-buffered saline) by gentle agitation to form a liposomal suspension.
-
Size Reduction (Optional): The size of the liposomes can be reduced by sonication or extrusion through polycarbonate membranes.
Workflow for GCG-Loaded Liposome Preparation
Characterization and Stability Studies
Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticle suspension.
-
Protocol: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water) to a suitable concentration. Analyze the sample using a DLS instrument according to the manufacturer's instructions.
Encapsulation Efficiency and Loading Capacity
-
Method: The amount of encapsulated GCG is typically determined indirectly by measuring the concentration of free GCG in the supernatant after separating the nanoparticles.
-
Protocol:
-
Separate the nanoparticles from the aqueous medium by centrifugation or ultrafiltration.
-
Quantify the amount of free GCG in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
-
EE (%) = [(Total GCG - Free GCG) / Total GCG] x 100
-
LC (%) = [(Total GCG - Free GCG) / Weight of Nanoparticles] x 100
-
In Vitro Release Studies
-
Method: A dialysis bag method is commonly used to evaluate the in vitro release profile of GCG from the nanoparticles.
-
Protocol:
-
Place a known amount of the GCG-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at a relevant pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released GCG in the aliquots using HPLC or UV-Vis spectrophotometry.
-
Stability Studies
-
Method: The stability of encapsulated GCG is assessed by monitoring the remaining GCG content over time under different storage conditions (e.g., temperature, pH).
-
Protocol:
-
Store aliquots of the GCG-loaded nanoparticle suspension and a solution of free GCG (as a control) at various temperatures (e.g., 4°C, 25°C, 37°C) and pH values (e.g., acidic, neutral, alkaline).
-
At specific time points, measure the concentration of GCG in both the encapsulated and free forms.
-
Compare the degradation rates to determine the protective effect of encapsulation.
-
Conclusion
The encapsulation of this compound in various nanocarriers presents a highly effective strategy to overcome its inherent limitations of instability and low bioavailability. The protocols and data presented in this document, largely adapted from extensive research on EGCG, provide a solid foundation for researchers and drug development professionals to design and optimize stable and efficient GCG delivery systems. Further investigation into the in vivo performance of these formulations is warranted to fully realize the therapeutic potential of this promising natural compound.
References
Application Notes and Protocols for Studying the In Vivo Effects of Gallocatechin Gallate (GCG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallocatechin gallate (GCG) is a flavonoid and a constituent of green tea, belonging to the catechin family. It shares structural similarities with epithis compound (EGCG), the most abundant and extensively studied catechin. Emerging research suggests that GCG possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the in vivo effects of GCG using various animal models. Given the limited availability of studies focused solely on GCG, some protocols and mechanistic insights are adapted from research on EGCG, providing a rational starting point for GCG-specific investigations.
Animal Models
The selection of an appropriate animal model is critical for studying the specific in vivo effects of GCG. Based on preclinical studies with GCG and the closely related EGCG, several rodent models are recommended.
Metabolic Syndrome and Diabetic Nephropathy
The db/db mouse is a well-established model of type 2 diabetes and obesity, making it highly suitable for investigating the effects of GCG on metabolic syndrome and associated complications like diabetic nephropathy.[2] These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[2]
Neurodegenerative Diseases
For studying the neuroprotective effects of GCG, transgenic mouse models of diseases like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS) are commonly used for EGCG and can be adapted for GCG.[3] These models are genetically engineered to express human genes associated with the respective diseases, leading to the development of characteristic pathologies.
Cancer
Xenograft mouse models are widely used in cancer research to evaluate the anti-tumor effects of compounds like GCG. In this model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of tumors that can be monitored and treated.
Inflammatory Conditions
To study the anti-inflammatory properties of GCG, models of induced inflammation, such as lipopolysaccharide (LPS)-induced inflammation , can be employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.
Data Presentation
The following tables summarize quantitative data from in vivo studies on GCG and EGCG to provide a reference for expected outcomes.
Table 1: Effects of GCG on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | GCG-Treated (db/db) | Percentage Change | Reference |
| Food Intake ( g/day ) | ~6 | ~4.5 | ↓ 25% | |
| Water Intake (mL/day) | ~25 | ~15 | ↓ 40% | |
| Blood Glucose (mmol/L) | ~30 | ~20 | ↓ 33% | |
| Serum Insulin (ng/mL) | ~4 | ~2 | ↓ 50% |
Table 2: Effects of EGCG in Various Animal Models (Data as a Proxy for GCG)
| Animal Model | EGCG Dosage | Key Finding | Percentage Change | Reference |
| High-fat diet-induced obese mice | 0.32% in diet | Reduction in body weight gain | ↓ 44% | |
| Collagen-induced arthritis mice | Intraperitoneal injection | Reduction in arthritis symptoms | Not specified | |
| Ischemic stroke rat model | 10 mg/kg | Improved neurological function | Not specified | |
| L5178Y lymphoma mouse model | 5 mg/kg | Reduction in tumor volume | ↓ 43% |
Experimental Protocols
Protocol for Oral Gavage of GCG in Mice
Objective: To administer a precise dose of GCG orally to mice.
Materials:
-
This compound (GCG) powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Weighing scale
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Weigh each mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
GCG Solution Preparation:
-
Calculate the required amount of GCG based on the desired dose (e.g., 50 mg/kg) and the number of animals.
-
Dissolve the GCG powder in the chosen vehicle. Vortex thoroughly to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the GCG solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Protocol for Assessment of Antioxidant Enzymes in Tissue Homogenates
Objective: To measure the activity of key antioxidant enzymes (Superoxide Dismutase, Catalase, and Glutathione Peroxidase) in tissue samples from GCG-treated and control animals.
Materials:
-
Tissue samples (e.g., liver, kidney, brain)
-
Ice-cold phosphate buffer (e.g., 50 mM, pH 7.4)
-
Homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer
-
Commercially available assay kits for SOD, CAT, and GPx activity.
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold phosphate buffer to prevent enzymatic degradation.
-
Weigh the tissue and homogenize it in a known volume of ice-cold buffer (e.g., 10% w/v).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant, which contains the cytosolic enzymes, for the assays.
-
-
Enzyme Activity Assays:
-
Follow the manufacturer's instructions provided with the commercial assay kits for SOD, CAT, and GPx.
-
Superoxide Dismutase (SOD) Assay: This assay typically measures the inhibition of the reduction of a chromogen by superoxide radicals. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the reaction by 50%.
-
Catalase (CAT) Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx) Assay: This assay often involves a coupled reaction where the oxidation of NADPH is monitored at 340 nm.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the change in absorbance and normalize it to the protein concentration of the tissue homogenate.
-
Express the results as units of enzyme activity per milligram of protein.
-
Protocol for Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of GCG on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., IL-17 or NF-κB pathway).
Materials:
-
Tissue or cell lysates from GCG-treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-STAT3, STAT3, IL-17, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue samples or lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by GCG and a general experimental workflow.
Caption: Putative inhibitory effect of GCG on the TLR4/MyD88/NF-κB signaling pathway.
Caption: Postulated mechanism of GCG in mitigating diabetic nephropathy via the IL-17 pathway.
Caption: General experimental workflow for in vivo studies of GCG.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. (-)-Gallocatechin Gallate Mitigates Metabolic Syndrome-Associated Diabetic Nephropathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Enzymatic Inhibition Potential of Gallocatechin Gallate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the enzymatic inhibition potential of Gallocatechin Gallate (GCG), a bioactive polyphenol found in green tea and other plants. The following sections outline the methodologies for evaluating the inhibitory effects of GCG on key enzymes relevant to metabolic diseases and other pathological conditions.
Inhibition of α-Amylase and α-Glucosidase
Introduction: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia, a critical aspect of type 2 diabetes management. GCG has been identified as a potent inhibitor of both enzymes.[1][2] It exhibits a mixed-type inhibition against α-amylase and a non-competitive inhibition against α-glucosidase.
Quantitative Data: Inhibitory Activity of GCG against α-Amylase and α-Glucosidase
| Enzyme | Inhibitor | IC50 (μM) | Type of Inhibition | Reference |
| α-Amylase | This compound (GCG) | ~250 µM | Mixed-type | [3] |
| α-Glucosidase | This compound (GCG) | 79.88 µM | Non-competitive | [3] |
| α-Glucosidase | Epithis compound (EGCG) | 16 µM | Non-competitive | [4] |
| α-Glucosidase | Acarbose (Positive Control) | 37 µM | Competitive |
Experimental Protocol: α-Amylase Inhibition Assay
This protocol is adapted from studies on green tea catechins and can be used to determine the inhibitory activity of GCG against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
This compound (GCG)
-
Acarbose (positive control)
-
Soluble starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium phosphate buffer (20 mM, pH 6.9, containing 6.7 mM NaCl)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 10 to 500 µM.
-
In a 96-well plate, add 50 µL of GCG solution (or positive control/buffer for control wells) to 50 µL of α-amylase solution (0.5 mg/mL in phosphate buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of 1% soluble starch solution to each well.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of GCG concentration.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is based on established methods for assessing α-glucosidase inhibition by catechins.
Materials:
-
Saccharomyces cerevisiae α-glucosidase
-
This compound (GCG)
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 to 200 µM.
-
In a 96-well plate, add 50 µL of GCG solution (or positive control/buffer for control wells) to 100 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the reaction mixture at 37°C for 5 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula mentioned in the α-amylase protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of GCG concentration.
Workflow for α-Glucosidase Inhibition Assay.
Inhibition of Aldose Reductase
Introduction: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, its increased activity contributes to the pathogenesis of diabetic complications. GCG has been identified as an inhibitor of aldose reductase.
Quantitative Data: Inhibitory Activity of GCG against Aldose Reductase
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Reference |
| Aldose Reductase | L-idose | This compound (GCG) | 13 | |
| Aldose Reductase | HNE | This compound (GCG) | 70 | |
| Aldose Reductase | GSHNE | This compound (GCG) | 61 |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is based on a detailed study of catechin derivatives as aldose reductase inhibitors.
Materials:
-
Human recombinant aldose reductase (AKR1B1)
-
This compound (GCG)
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (0.1 M, pH 6.7)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 to 100 µM.
-
The assay mixture in each well should contain:
-
100 µL of 0.1 M sodium phosphate buffer (pH 6.7)
-
10 µL of GCG solution (or solvent for control)
-
10 µL of NADPH solution (final concentration 0.1 mM)
-
10 µL of aldose reductase solution (final concentration ~10 mU)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of DL-glyceraldehyde solution (final concentration 1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 30-second intervals. The rate of NADPH oxidation is indicative of enzyme activity.
-
Calculate the rate of reaction (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of GCG concentration.
Workflow for Aldose Reductase Inhibition Assay.
Inhibition of Tyrosinase
Introduction: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is of interest in the cosmetic industry for skin whitening and in the food industry to prevent enzymatic browning. GCG has been shown to be an effective tyrosinase inhibitor.
Quantitative Data: Inhibitory Activity of GCG against Tyrosinase
| Enzyme | Inhibitor | IC50 (µM) | Type of Inhibition | Reference |
| Tyrosinase | This compound (GCG) | 36.8 ± 0.21 | Mixed | |
| Tyrosinase | Epithis compound (EGCG) | 39.4 ± 0.54 | Mixed | |
| Tyrosinase | Kojic Acid (Positive Control) | 19.2 ± 0.26 | Not specified |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is based on a comparative study of the tyrosinase inhibitory effects of GCG and EGCG.
Materials:
-
Mushroom tyrosinase
-
This compound (GCG)
-
Kojic acid (positive control)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 5 to 100 µM.
-
In a 96-well plate, add 40 µL of GCG solution (or positive control/buffer for control wells), 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution (100 U/mL in phosphate buffer).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula mentioned previously.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of GCG concentration.
Inhibitory action of GCG on the Tyrosinase pathway.
References
Troubleshooting & Optimization
How to prevent the oxidation of Gallocatechin Gallate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Gallocatechin Gallate (GCG) in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your GCG samples.
Troubleshooting Guides
Issue: Rapid Discoloration (Browning) of GCG Solution
Possible Cause 1: High pH
-
Explanation: GCG is highly unstable in neutral to alkaline conditions (pH > 6), leading to rapid auto-oxidation and the formation of colored degradation products.
-
Solution: Adjust the pH of your aqueous solution to a range of 3.0 to 5.0 using a suitable buffer (e.g., citrate buffer). At a lower pH, the phenolic hydroxyl groups of GCG are less prone to deprotonation, which is a key step in the oxidation process.
Possible Cause 2: Presence of Dissolved Oxygen
-
Explanation: Oxygen is a critical reactant in the auto-oxidation of GCG. Solutions prepared with regular deionized water and left exposed to air will contain sufficient oxygen to initiate degradation.
-
Solution: De-gas your solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes before dissolving the GCG. Prepare and handle the GCG solution under an inert atmosphere whenever possible.
Possible Cause 3: Contamination with Metal Ions
-
Explanation: Divalent and transition metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can catalyze the oxidation of GCG, significantly accelerating its degradation.[1] These ions can be present as impurities in reagents or leached from containers.
-
Solution: Use high-purity, metal-free water and reagents. Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), into your solution at a concentration of at least 0.1 mM to sequester any contaminating metal ions.
Issue: Loss of GCG Potency in Cell Culture Media
Possible Cause 1: Physiological pH and Temperature
-
Explanation: Standard cell culture conditions (pH 7.2-7.4, 37°C) are highly conducive to GCG degradation. In such environments, the half-life of GCG can be very short, leading to a rapid loss of the active compound.[1]
-
Solution 1: Prepare a highly concentrated stock solution of GCG in a stabilized, low-pH buffer (e.g., pH 4.0 citrate buffer with 0.1 mM EDTA and 1 mM Ascorbic Acid) and dilute it into the cell culture medium immediately before the experiment. This minimizes the exposure of GCG to destabilizing conditions.
-
Solution 2: Include a stabilizer directly in the cell culture medium. Ascorbic acid (Vitamin C) can be added at a concentration of 50-100 µM to help protect GCG from oxidation. However, be mindful of the potential effects of ascorbic acid on your specific cell line and experimental endpoints.
Possible Cause 2: Interaction with Media Components
-
Explanation: Some components of cell culture media, such as certain amino acids or vitamins, may interact with GCG and contribute to its degradation.
-
Solution: If feasible for your experimental design, consider using a simpler, serum-free medium for the duration of the GCG treatment to minimize potential interactions. Always run appropriate vehicle controls to account for any effects of the GCG solvent and stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing GCG in an aqueous solution?
A1: The optimal pH for GCG stability in aqueous solutions is in the acidic range, typically between 3.0 and 5.0. Catechins are found to be more stable at high concentrations around pH 4.
Q2: How effective is ascorbic acid in preventing GCG oxidation, and what concentration should I use?
A2: Ascorbic acid (Vitamin C) is a highly effective antioxidant for stabilizing GCG. It works by scavenging oxygen and reducing oxidized GCG back to its active form. A concentration of 1 to 5 mM ascorbic acid has been shown to significantly enhance the stability of catechins in solution. The addition of ascorbic acid can stabilize GCG in biological assays.[2]
Q3: Can I use EDTA to stabilize my GCG solution? What is the recommended concentration?
A3: Yes, EDTA is an effective stabilizer for GCG, primarily by chelating metal ions that catalyze oxidation. A common starting concentration is 10 mmol L⁻¹ in aqueous solutions.[1]
Q4: How does temperature affect GCG stability?
A4: Higher temperatures accelerate the degradation and epimerization of GCG. For short-term storage (hours to a few days), it is recommended to keep GCG solutions on ice (0-4°C). For long-term storage, aliquoted, stabilized stock solutions should be stored at -20°C or -80°C.
Q5: What are the primary degradation products of GCG?
A5: GCG can undergo several degradation pathways, including auto-oxidation to form quinones and subsequently dimers and other polymers, which often results in a brownish color. It can also epimerize to its isomer, (-)-epithis compound (EGCG).[2] Under harsh conditions, hydrolysis of the gallate ester bond can occur, yielding gallocatechin and gallic acid.
Data Presentation
Table 1: Effect of pH on the Stability of Catechins (EGCG as a proxy for GCG) in Aqueous Solution at 37°C
| pH | Half-life (hours) |
| 3.0 | > 24 |
| 4.0 | > 24 |
| 5.0 | ~8 |
| 6.0 | ~2 |
| 7.4 | < 1 |
Note: Data is primarily based on studies of EGCG, the epimer of GCG, which exhibits similar stability characteristics.
Table 2: Comparative Efficacy of Stabilizers on GCG/EGCG Stability in Aqueous Solution (pH 7.4, 37°C)
| Stabilizer | Concentration | Approximate Increase in Half-life |
| None | - | 1x |
| Ascorbic Acid | 1 mM | > 10x |
| EDTA | 0.1 mM | ~4x |
| Ascorbic Acid + EDTA | 1 mM + 0.1 mM | > 20x |
Note: The synergistic effect of combining an antioxidant (Ascorbic Acid) and a chelating agent (EDTA) provides the most robust stabilization.
Experimental Protocols
Protocol 1: Preparation of a Stabilized GCG Stock Solution
-
Prepare a Stabilization Buffer:
-
Start with high-purity, deionized water.
-
Prepare a 100 mM citrate buffer and adjust the pH to 4.0.
-
Add Ascorbic Acid to a final concentration of 5 mM.
-
Add EDTA to a final concentration of 0.5 mM.
-
De-gas the buffer by sparging with nitrogen or argon gas for at least 20 minutes.
-
-
Dissolve GCG:
-
Weigh the desired amount of high-purity GCG powder.
-
Under a gentle stream of nitrogen or in a glove box, add the de-gassed stabilization buffer to the GCG powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the GCG is completely dissolved.
-
-
Storage:
-
Aliquot the stabilized GCG stock solution into small, single-use volumes in amber vials to protect from light.
-
For short-term storage (up to 1 week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring GCG Stability by HPLC
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the GCG solution.
-
Immediately dilute the aliquot in a pre-chilled, acidic mobile phase (e.g., water with 0.1% formic acid) to halt further degradation.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute GCG and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Identify the GCG peak based on its retention time compared to a freshly prepared standard.
-
Quantify the peak area of GCG at each time point.
-
Calculate the percentage of GCG remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
Mandatory Visualizations
Caption: Factors influencing the degradation pathways of this compound (GCG) in aqueous solutions.
Caption: Experimental workflow for preparing and analyzing the stability of GCG solutions.
References
Technical Support Center: Optimizing Gallocatechin Gallate (GCG) Separation in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Gallocatechin Gallate (GCG) and related catechins using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound (GCG) separation?
A C18 reversed-phase column is the most frequently used stationary phase for the separation of GCG and other catechins.[1][2][3] Modern, high-purity, end-capped C18 columns are recommended to minimize peak tailing caused by interactions with residual silanol groups.[4] For enhanced separation of aromatic compounds like GCG, a phenyl-hexyl column can also be considered due to potential pi-pi interactions.[5]
Q2: What are the typical organic modifiers and additives used in the mobile phase for GCG analysis?
Acetonitrile and methanol are the most common organic modifiers used. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. To improve peak shape and resolution, acids such as formic acid, acetic acid, or phosphoric acid are commonly added to the aqueous portion of the mobile phase. These acids help to suppress the ionization of the phenolic hydroxyl groups in GCG, leading to better retention and reduced peak tailing.
Q3: What is the optimal pH for the mobile phase?
A low pH is generally preferred for the separation of catechins like GCG. Acidifying the mobile phase (e.g., with 0.1% phosphoric acid to a pH of around 2.5) ensures that the phenolic compounds are in their non-ionized form, which promotes better interaction with the C18 stationary phase and minimizes peak tailing.
Q4: What detection wavelength is typically used for GCG?
The UV detection wavelength for GCG and other catechins is generally set between 210 nm and 280 nm. A wavelength of 280 nm is frequently used, though 210 nm may offer greater absorbance for some catechins.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound (GCG) and Other Catechin Peaks
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual catechins.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Adjust Organic Modifier: Experiment with different ratios of your organic modifier (acetonitrile or methanol) and aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation. Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient elution method. Start with a lower concentration of the organic modifier and gradually increase it over the course of the run. Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. They offer different selectivities and may resolve co-eluting peaks. |
| Incorrect Mobile Phase pH | Lower the pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding a small amount of acid (e.g., 0.05-0.1% trifluoroacetic acid, phosphoric acid, or formic acid). This will suppress the ionization of GCG and other catechins, leading to sharper peaks and potentially altered selectivity. |
| Suboptimal Column Temperature | Adjust Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase analysis time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. Experiment with temperatures in the range of 25-40°C. |
| Inappropriate Flow Rate | Optimize Flow Rate: A lower flow rate generally provides better separation by allowing more time for partitioning between the mobile and stationary phases. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Column Inefficiency | Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., <3 µm) or a solid-core particle column to increase efficiency and resolution. A longer column can also improve separation. |
Issue 2: this compound (GCG) Peak Tailing
Symptoms:
-
Asymmetrical peak shape with a trailing edge that extends further than the leading edge.
-
Difficulty in accurate peak integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize interactions between the acidic GCG molecule and residual silanol groups on the silica packing. Lower Mobile Phase pH: As with improving resolution, a low pH mobile phase will keep GCG in its non-ionized form, reducing interactions with silanol groups. |
| Column Overload | Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column. Injecting a smaller volume can also help. |
| Column Contamination or Degradation | Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components that may cause peak tailing. Flush the Column: If contamination is suspected, flush the column with a strong solvent. |
| Excessive Dead Volume | Check Fittings and Tubing: Ensure all connections between the injector, column, and detector are made with the correct ferrules and tubing, and that the tubing is cut cleanly and sits flush within the fittings to minimize dead volume. |
Issue 3: this compound (GCG) Peak Splitting
Symptoms:
-
A single GCG peak appears as two or more closely spaced peaks or as a peak with a distinct shoulder.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution with an Interfering Compound | Modify Mobile Phase: Adjust the mobile phase composition (organic modifier ratio, pH, or additive) to alter the selectivity and resolve the two compounds. |
| Blocked Column Frit | Backflush the Column: If all peaks in the chromatogram are splitting, a blocked inlet frit may be the cause. Try reversing the column and flushing it to waste. If this doesn't work, the frit or the entire column may need to be replaced. |
| Column Void | Replace the Column: A void at the head of the column can cause the sample band to spread unevenly, leading to split peaks for all analytes. This usually requires column replacement. |
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Catechins
This protocol is a general starting point for the isocratic separation of GCG and other catechins.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 87:13 v/v) containing 0.05% trifluoroacetic acid.
-
Flow Rate: 1.0 to 2.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gradient HPLC Method for Complex Catechin Mixtures
This protocol is suitable for samples containing a complex mixture of catechins where isocratic elution may not provide adequate separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 37°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-6 min: 5% to 20% B
-
6-7 min: 20% to 80% B
-
7-9 min: Hold at 80% B
-
9-9.1 min: 80% to 5% B
-
9.1-11 min: Hold at 5% B (re-equilibration)
-
-
Sample Preparation: Prepare stock solutions in methanol. Dilute working solutions in the initial mobile phase composition. Filter through a 0.45 µm syringe filter prior to injection.
Visualized Workflows and Logic
Caption: A workflow for troubleshooting and optimizing HPLC separation.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting low yield issues in the extraction of Gallocatechin Gallate.
Technical Support Center: Gallocatechin Gallate (GCG) Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield issues during the extraction of this compound (GCG).
Troubleshooting Guides
Issue: Low Yield of this compound (GCG)
A low yield of GCG can be attributed to several factors throughout the extraction and purification process. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal Extraction Solvent | Optimize the solvent system. Ethanol-water mixtures (e.g., 50-70% ethanol) are often effective for catechin extraction.[1][2] | The polarity of the solvent mixture is crucial for efficiently dissolving GCG. Pure solvents may be less effective than binary mixtures. |
| Inappropriate Extraction Temperature | Maintain an optimal temperature range. For hot water extraction, temperatures around 80-85°C are often recommended.[1][3] Higher temperatures can lead to degradation. | High temperatures can increase solubility but also accelerate the degradation and epimerization of catechins.[4] |
| Incorrect Extraction Time | Optimize the extraction duration. For hot water extraction, a duration of 30-35 minutes is often a good starting point. | Prolonged extraction times, especially at elevated temperatures, can lead to increased degradation of GCG. |
| Unfavorable pH of Extraction Medium | Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6). | Catechins are generally more stable in acidic conditions and degrade in neutral to alkaline solutions. |
| Degradation of GCG | Minimize exposure to high temperatures, oxygen, and light. Consider using antioxidants during extraction. Work with fresh solvents and purge with inert gas if possible. | GCG is susceptible to oxidation and thermal degradation, leading to reduced yield. |
| Epimerization of Epithis compound (EGCG) to GCG | Control temperature and pH to manage the conversion of EGCG to GCG. Higher temperatures and pH can favor this epimerization. | While this increases GCG, it might not be the desired outcome if the goal is to extract the naturally occurring GCG. Understanding this conversion is key to interpreting results. |
| Inefficient Solid-Liquid Extraction | Ensure proper particle size of the plant material (smaller particles increase surface area). Optimize the solid-to-solvent ratio; a higher ratio (e.g., 1:40 g/mL) can improve extraction efficiency. Perform multiple extraction steps. | Inadequate contact between the solvent and the plant matrix will result in poor extraction. |
| Losses During Purification | Optimize the purification method. For column chromatography, select the appropriate stationary and mobile phases. Monitor fractions carefully to avoid loss of GCG. | GCG can be lost during steps like solvent partitioning and chromatography if conditions are not optimized. |
| Inaccurate Quantification | Validate the analytical method (e.g., HPLC). Check for matrix effects that may suppress or enhance the signal. Use a certified reference standard for calibration. | An underestimation of the GCG concentration will appear as a low yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a sudden drop in my GCG yield?
A sudden drop in yield is often related to the degradation of the target compound. Check for recent changes in your experimental setup, such as a new batch of solvent, a malfunctioning temperature controller, or extended storage of your crude extract before purification. GCG is sensitive to pH changes, heat, and oxygen.
Q2: Can my extraction process be converting other catechins into GCG?
Yes, this is a critical point to consider. This compound (GCG) is the epimer of Epithis compound (EGCG). During extraction, especially at elevated temperatures and certain pH levels, EGCG can convert into GCG. This means your final GCG yield might be a combination of naturally present GCG and GCG formed from EGCG. If your goal is to quantify the initial GCG content, milder extraction conditions are necessary.
Q3: What are the ideal storage conditions for my GCG extract?
To minimize degradation, store your GCG-containing extracts and purified solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in airtight containers to limit oxygen exposure. For aqueous solutions, it is recommended to use them fresh or store them for very short periods at 4°C.
Q4: How can I confirm that my low yield is due to degradation and not inefficient extraction?
You can analyze your crude extract before and after purification using HPLC. If the GCG peak is prominent in the crude extract but significantly smaller after purification, it suggests losses during the purification steps. If the GCG peak is small even in the crude extract, the issue likely lies with the initial extraction or the stability of GCG in the extraction solvent. You can also look for the appearance of new peaks in your chromatogram that could correspond to degradation products.
Q5: What is a typical expected yield for GCG from green tea?
The yield of GCG can vary significantly depending on the plant material, its origin, and the extraction method used. For context, studies on EGCG extraction from green tea have reported yields up to approximately 4.6%. GCG is typically present in smaller quantities than EGCG.
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction of GCG from Green Tea
-
Sample Preparation: Grind dried green tea leaves to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction Process:
-
Add the powdered tea leaves to the extraction solvent at a solid-to-solvent ratio of 1:30 (g/mL).
-
Heat the mixture to 80°C with continuous stirring for 30 minutes.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction on the residue two more times with fresh solvent.
-
Pool the extracts.
-
-
Solvent Removal: Evaporate the ethanol from the pooled extract under reduced pressure.
-
Purification (Optional): The aqueous extract can be further purified by liquid-liquid partitioning with a solvent like ethyl acetate, followed by column chromatography.
-
Quantification: Analyze the GCG content using HPLC.
Protocol 2: HPLC Quantification of GCG
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B and increasing over time to elute the catechins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: Prepare a calibration curve using a certified GCG standard. Compare the peak area of GCG in the sample to the calibration curve to determine its concentration.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision-making diagram for troubleshooting low GCG yield.
References
- 1. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Gallocatechin Gallate (GCG) Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Gallocatechin Gallate (GCG) for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (GCG)?
A1: this compound (GCG) is a polyphenol with limited aqueous solubility. Its solubility is significantly higher in organic solvents.[1] For instance, in Dimethyl Sulfoxide (DMSO), its solubility can reach up to 92 mg/mL.[1] In contrast, its solubility in water is less than 1 mg/mL.[1]
Q2: Why is my GCG precipitating when I add it to my cell culture medium?
A2: Precipitation of GCG in aqueous cell culture medium is a common issue due to its low water solubility. This can be triggered by a "salting out" effect when a concentrated organic stock solution of GCG is diluted into the aqueous medium. The components of the media itself can also interact with GCG, reducing its solubility.
Q3: How can I prepare a stock solution of GCG for my experiments?
A3: The standard method is to first dissolve GCG in a minimal amount of a sterile, high-purity organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with your cell culture medium to achieve the desired final concentration for your assay. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to your specific cell line, typically below 0.5%, with 0.1% being a safer target for sensitive cells.
Q4: What factors can affect the stability of my GCG solution?
A4: The stability of GCG is influenced by several factors, including:
-
pH: GCG is more stable in acidic conditions (pH < 6) and degrades more rapidly at neutral or alkaline pH.[2][3]
-
Temperature: Higher temperatures can accelerate the degradation and epimerization of GCG. Stock solutions should be stored at -20°C or -80°C.
-
Oxygen: GCG is prone to auto-oxidation, especially in oxygen-rich environments like cell culture incubators.
-
Light: Exposure to light can also contribute to the degradation of polyphenols.
Q5: Are there any methods to improve the stability of GCG in my cell culture medium?
A5: Yes, several strategies can be employed to enhance the stability of GCG in your experimental setup:
-
Use of Ascorbic Acid (Vitamin C): Ascorbic acid is an antioxidant that can help to prevent the oxidation of GCG in solution, thereby increasing its stability.
-
Nitrogen Saturation: For sensitive experiments, saturating the buffers or media with nitrogen can reduce the dissolved oxygen levels and slow down auto-oxidation.
-
pH Control: Maintaining a slightly acidic pH, where compatible with your cell line, can improve GCG stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| GCG powder will not dissolve in aqueous buffer. | GCG has very low intrinsic water solubility. | Use an organic co-solvent like DMSO or ethanol to prepare a concentrated stock solution first. |
| Precipitation occurs immediately upon adding GCG stock to the cell culture medium. | "Salting out" effect due to rapid dilution of the organic stock in the aqueous medium. | Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| The final concentration of GCG exceeds its solubility limit in the medium. | Lower the final concentration of GCG in your experiment. | |
| Cloudiness or precipitation appears in the culture plates after incubation. | GCG is degrading or precipitating over time at 37°C and physiological pH. | Add a stabilizing agent like ascorbic acid to the medium. Prepare fresh GCG-containing medium for longer experiments. |
| The concentration of the organic solvent (e.g., DMSO) is too high, causing insolubility of media components. | Ensure the final DMSO concentration is as low as possible and within the tolerated range for your cells (typically ≤ 0.5%). | |
| Inconsistent or unexpected biological effects are observed. | GCG may be degrading, leading to a lower effective concentration and the formation of degradation products with different activities. | Prepare fresh GCG solutions for each experiment. Use stabilizers like ascorbic acid. Protect solutions from light and heat. |
| The solvent (e.g., DMSO) is causing cellular effects at the concentration used. | Always include a vehicle control (medium with the same final concentration of the solvent but without GCG) in your experimental design. |
Quantitative Data on GCG Solubility
The following table summarizes the solubility of GCG in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~92 mg/mL (~200.71 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~90 mg/mL | A viable alternative to DMSO for stock solutions. |
| Water | < 1 mg/mL | GCG is poorly soluble in water. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.3 mg/mL | Demonstrates limited solubility in aqueous buffer systems. |
Experimental Protocols
Protocol 1: Standard Preparation of GCG Stock Solution using DMSO
This protocol describes the standard method for preparing a GCG stock solution.
Materials:
-
This compound (GCG) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of GCG powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the GCG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Enhancing GCG Stability in Cell Culture Medium with Ascorbic Acid
This protocol details the use of ascorbic acid to stabilize GCG in the final working solution.
Materials:
-
GCG stock solution (prepared as in Protocol 1)
-
L-Ascorbic acid
-
Sterile tissue culture grade water or PBS
-
Sterile 0.22 µm syringe filter
-
Cell culture medium
Procedure:
-
Prepare Ascorbic Acid Stock:
-
Dissolve L-Ascorbic acid in sterile water or PBS to a concentration of 10-100 mM.
-
Sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
This stock can be stored at -20°C.
-
-
Prepare Working Solution:
-
Warm your cell culture medium to 37°C.
-
Add the required volume of the ascorbic acid stock solution to the medium to achieve a final concentration of 50-100 µM.
-
Thaw an aliquot of the GCG stock solution.
-
Add the required volume of the GCG stock solution to the medium containing ascorbic acid to achieve the desired final GCG concentration. Add the GCG stock drop-wise while gently swirling the medium.
-
-
Use Immediately: Use the freshly prepared GCG-containing medium for your cell-based assay immediately to minimize degradation.
Visualizations
Caption: Workflow for preparing GCG solutions for cell-based assays.
Caption: GCG's potential impact on key cell signaling pathways.
References
Addressing matrix effects in the mass spectrometry analysis of Gallocatechin Gallate.
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Gallocatechin Gallate (GCG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3][4] These effects are a primary cause of poor accuracy, imprecision, and lack of sensitivity in quantitative LC-MS/MS analyses.[5]
Q2: Why is this compound (GCG) analysis particularly susceptible to matrix effects?
A2: GCG, a type of catechin, is a phenolic compound. The analysis of phenolic compounds in complex matrices, such as biological fluids (plasma, urine) or plant extracts, is often hampered by significant matrix effects. This susceptibility arises from:
-
Complex Matrices: Biological and botanical samples contain a high concentration of endogenous components like phospholipids, salts, and other polyphenols that can co-elute with GCG.
-
Ionization Competition: GCG is typically analyzed using electrospray ionization (ESI), which is highly susceptible to competition for ionization in the ESI droplet. Co-eluting matrix components can more readily ionize or change the droplet's physical properties, suppressing the ionization of GCG.
-
Structural Similarity: Many interfering compounds in plant or biological extracts are structurally similar to GCG, making their chromatographic separation challenging.
Q3: How can I determine if matrix effects are impacting my GCG analysis?
A3: A standard method to qualitatively identify matrix effects is the post-column infusion experiment . In this technique, a constant flow of a GCG standard is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant GCG signal indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement, respectively.
Quantitatively, matrix effects can be assessed by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction spike) with the peak area of the same analyte in a clean solvent. A significant difference in response indicates the presence of matrix effects.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects, but they have opposite impacts on the analyte signal:
-
Ion Suppression: This is a more common phenomenon where co-eluting compounds interfere with the analyte's ionization process, leading to a decreased signal intensity. This can happen when matrix components compete for charge or alter the droplet surface tension in the ESI source.
-
Ion Enhancement: This is a less frequent effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher than expected signal. This can occur if a matrix component improves the desolvation or ionization process for the analyte.
Troubleshooting Guide
Problem: I am observing poor reproducibility and inconsistent GCG signal across different biological samples.
This is a classic symptom of variable matrix effects between samples. Different samples can have varying concentrations of interfering components, leading to different degrees of ion suppression or enhancement.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnose and mitigate this issue.
References
How to improve the long-term storage and stability of Gallocatechin Gallate standards.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage and stability of Gallocatechin Gallate (GCG) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GCG standard solution is changing color. What is happening and is it still usable?
A1: A color change, often to a yellowish or brownish hue, is a visual indicator of GCG degradation.[1] This is primarily due to oxidation. The usability of the standard depends on the extent of degradation and the sensitivity of your assay. For quantitative analysis, a discolored solution is not recommended as the concentration of the active GCG will have decreased. For qualitative purposes, its utility may be limited. It is best to prepare fresh solutions.
Q2: I've noticed a decrease in the peak area of my GCG standard during a sequence of HPLC runs. What could be the cause?
A2: A decreasing peak area suggests that your GCG standard is degrading in the autosampler. GCG is unstable in many common buffers, especially at neutral or alkaline pH and at room temperature.[2][3] Factors such as dissolved oxygen in the mobile phase, temperature, and pH of the solution can accelerate degradation.[2][4] Consider preparing fresh dilutions from a frozen stock solution more frequently or using a cooled autosampler.
Q3: Can I store my GCG stock solution in a clear glass vial?
A3: It is not recommended. Catechins, including GCG, can be sensitive to light. Light exposure can contribute to photodegradation. To minimize this, always store GCG solutions, both stock and working standards, in amber or opaque vials to protect them from light.
Q4: What is the optimal pH for storing GCG solutions?
A4: GCG is most stable in acidic conditions. Studies on the closely related epithis compound (EGCG) show that stability is highest at a pH of around 4.0. As the pH increases, particularly above 7.0, the rate of degradation, including epimerization and auto-oxidation, increases significantly. For short-term storage of aqueous solutions, consider using a buffer with a pH between 3.0 and 4.0.
Q5: I need to use a buffer at physiological pH (7.4) for my cell culture experiment. How can I minimize GCG degradation?
A5: Working at physiological pH is challenging due to the inherent instability of GCG under these conditions. To mitigate this, you can try the following:
-
Prepare solutions immediately before use: Minimize the time the GCG is in the pH 7.4 buffer.
-
Use nitrogen saturation: Deoxygenating the buffer by bubbling nitrogen gas through it can reduce oxidative degradation.
-
Add a stabilizing agent: Ascorbic acid (Vitamin C) can help to stabilize GCG in solutions.
-
Work at lower temperatures: If your experimental protocol allows, keeping the solution on ice can slow down the degradation rate.
Quantitative Data Summary
The stability of GCG is highly dependent on environmental factors. The following tables summarize the quantitative effects of pH and temperature on the stability of catechins, which provides a strong indication of GCG's behavior.
Table 1: Effect of pH and Temperature on the Degradation Rate Constant of EGCG (a close analog of GCG)
| pH | Temperature (°C) | Degradation Rate Constant (s⁻¹) |
| 3.0 | 25 | 1.06 x 10⁻⁷ |
| 8.0 | 135 | 8.83 x 10⁻² |
| Data extracted from a study on EGCG, which shows similar stability trends to GCG. |
Table 2: Stability of GCG in Various Buffers at 37°C (pH 7.4)
| Buffer/Medium | GCG Remaining after 6 hours (%) |
| MOPS | < 20% |
| HEPES | < 20% |
| Tris-HCl | < 10% |
| Phosphate | < 10% |
| DMEM/F12 | < 5% |
| Data derived from graphical representations in Wu et al., 2019. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized GCG Stock Solution
This protocol outlines the steps for preparing a GCG stock solution with enhanced stability for long-term storage.
-
Weighing: Accurately weigh the desired amount of solid GCG standard in a microcentrifuge tube.
-
Solvent Selection: Dissolve the solid GCG in an organic solvent such as DMSO or ethanol, purged with an inert gas like nitrogen or argon. The solubility of the related compound EGCG is approximately 25 mg/mL in DMSO.
-
Inert Atmosphere: Perform the dissolution under a gentle stream of nitrogen or in a glove box to minimize exposure to oxygen.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or opaque vials. This prevents repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage. A manufacturer of EGCG suggests stability for at least 4 years at -20°C in its crystalline solid form.
Protocol 2: Assessment of GCG Stability by HPLC
This protocol provides a methodology to evaluate the stability of GCG under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).
-
Preparation of GCG Solution: Prepare a solution of GCG at a known concentration in the buffer or solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area of GCG. A suitable HPLC method would involve a C18 column with a mobile phase of methanol and 0.1% acetic acid (75:25 v/v) and detection at 276 nm.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system to measure the GCG peak area.
-
Data Analysis: Calculate the percentage of GCG remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of GCG remaining versus time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate key concepts related to GCG stability and experimental workflows.
Caption: Major degradation pathways of this compound (GCG).
Caption: Troubleshooting flowchart for GCG standard instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and stabilization of (-)-gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Gallocatechin Gallate (GCG) Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Gallocatechin Gallate (GCG) and its derivatives. Given the structural similarity of GCG to its more extensively studied epimer, (-)-epithis compound (EGCG), many of the principles, challenges, and solutions are analogous and have been adapted from EGCG synthesis literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of GCG derivatives?
A1: The synthesis of GCG derivatives is complex due to several inherent structural features. The main challenges include:
-
Oxidation Sensitivity: The polyphenolic structure, particularly the pyrogallol group on the B-ring, is highly susceptible to auto-oxidation, leading to the formation of colored quinone byproducts and subsequent polymerization.[1][2] This instability is exacerbated by factors like elevated pH, temperature, and the presence of oxygen or metal ions.[2][3]
-
Poor Regioselectivity: GCG possesses numerous hydroxyl groups with similar reactivity. Achieving selective modification at a specific position is difficult without a comprehensive protecting group strategy.
-
Purification Difficulties: The high polarity of GCG derivatives, their ability to form strong hydrogen bonds, and the presence of structurally similar byproducts make purification by standard column chromatography challenging.[1]
-
Product Instability: The final derivative may be unstable under certain conditions, such as during purification or storage. For example, EGCG (an epimer of GCG) is known to be unstable in neutral or alkaline solutions, with 90% being lost within 3 hours at pH 7.4.
Q2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?
A2: This is a classic indication of oxidation and subsequent polymerization of the phenolic compounds. The electron-rich hydroxyl groups on the gallocatechin backbone are easily oxidized, forming highly reactive quinones. These intermediates can then polymerize, creating insoluble, tar-like materials that are difficult to remove and significantly reduce the yield of your target compound.
Q3: What are the most effective methods for purifying GCG derivatives?
A3: Due to the challenges with standard silica gel chromatography, multi-step purification strategies are often more effective. A combination of different chromatographic techniques is recommended. A common and successful approach involves:
-
Macroporous Resin Chromatography: This is used for the initial enrichment and removal of major impurities.
-
Polyamide Column Chromatography: This technique is effective for further purifying the enriched fraction to obtain a high-purity product. Alternatively, methods using β-cyclodextrin bonded silica or mixed-mode adsorption chromatography have proven effective for purifying the parent compound, EGCG, to high purity. Crystallization can also be employed as a final step to achieve very high purity.
Q4: Is it always necessary to use protecting groups when synthesizing GCG derivatives?
A4: The necessity of protecting groups depends on the desired selectivity of the reaction. If you are performing a non-selective reaction, such as peracetylation, you may not need them. However, if the goal is to modify a specific hydroxyl group (e.g., at the 4'-O- position), a protecting group strategy is essential. This involves temporarily masking the other reactive hydroxyl groups to direct the modification to the desired site. The choice of protecting groups must be carefully considered to ensure they can be removed without affecting the final product.
Troubleshooting Guide
Problem: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields in GCG derivative synthesis are common and can stem from several factors. Use the following guide to troubleshoot the issue.
-
Cause 1: Oxidation of Starting Material or Product: Phenolic hydroxyl groups are prone to oxidation by atmospheric oxygen.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been de-gassed prior to use. In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation.
-
-
Cause 2: Polymerization: Reactive intermediates can polymerize, forming insoluble tars.
-
Solution: Control the reaction temperature, as higher temperatures can promote side reactions. If a specific reagent triggers polymerization, add it slowly and in a controlled manner. The choice of solvent can also influence this; use solvents that do not promote radical formation.
-
-
Cause 3: Epimerization or Degradation: GCG can epimerize to EGCG or degrade under certain pH and temperature conditions. For instance, epimerization is known to occur at high temperatures and pH values.
-
Solution: Carefully control the pH of your reaction mixture. For many reactions, maintaining neutral or slightly acidic conditions is preferable, as alkaline conditions promote the formation of more easily oxidized phenolate ions. Avoid excessive heat; a study on EGCG palmitate synthesis found an optimal temperature of 40°C.
-
Problem: Purification Difficulties
Q: Standard silica gel chromatography is giving poor separation and product streaking. What alternative purification strategies can I use?
A: This is a very common issue. The high polarity and hydrogen-bonding capacity of GCG derivatives lead to poor interactions with standard silica.
-
Strategy 1: Two-Step Resin Chromatography: This is a highly effective method for isolating catechins from complex mixtures.
-
Enrichment Step: Use a macroporous adsorbent resin (e.g., HPD826) to capture the catechins and wash away more polar impurities. The product is then eluted with an ethanol-water mixture.
-
Purification Step: The enriched fraction is then loaded onto a polyamide column. Elution with a gradient of ethanol in water can effectively separate the target GCG derivative from other catechins.
-
-
Strategy 2: Specialized Adsorbents:
-
β-Cyclodextrin Bonded Silica: This stationary phase shows excellent selectivity for EGCG, attributed to specific interactions between the cyclodextrin cavity and the gallate moiety. It can yield high purity (~90%) and recovery (~90%).
-
Mixed-Mode Chromatography: A Superose column (highly cross-linked agarose) using an acetonitrile/water mobile phase has been used to achieve 99% purity of EGCG in a single step from a crude extract.
-
-
Strategy 3: Crystallization: If your derivative is solid and has sufficient purity after chromatography (>70-80%), crystallization can be an excellent final step to achieve very high purity (>95%).
Quantitative Data Summary
The following table summarizes the performance of various purification techniques reported for EGCG, which can serve as a benchmark for GCG derivative purification.
| Purification Method | Starting Material | Purity Achieved | Recovery Rate | Reference |
| Macroporous Resin (LX-20B) + Crystallization | Tea Polyphenols | > 95% | ~59% | |
| β-Cyclodextrin Bonded Silica Chromatography | Green Tea Extracts | ~90% | ~90% | |
| Macroporous Resin (HPD826) + Polyamide Column | Green Tea Extracts | 74.8% | 88.4% | |
| Macroporous Resin (HPD826) + Polyamide Column + Crystallization | Green Tea Extracts | > 95% | Not specified | |
| Mixed-Mode Adsorption Chromatography (Superose) | Crude Tea Polyphenols | 99% | 60-65% |
Experimental Protocols
Protocol 1: Synthesis of a GCG Acyl Derivative (Adapted from EGCG Palmitate Synthesis)
This protocol describes a general method for the acylation of GCG, based on an optimized procedure for EGCG palmitate.
Materials:
-
This compound (GCG)
-
Acyl chloride (e.g., Palmitoyl chloride)
-
Base (e.g., Sodium acetate)
-
Solvent (e.g., Acetone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve GCG in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Flush the flask with an inert gas (N2 or Ar) and maintain a positive pressure throughout the reaction.
-
Add the base (e.g., sodium acetate) to the solution. An optimized molar ratio for a similar reaction was found to be 1:2:2 (EGCG:palmitoyl chloride:sodium acetate).
-
Warm the reaction mixture to the desired temperature (e.g., 40°C was optimal for EGCG palmitate).
-
Slowly add the acyl chloride to the reaction mixture over 30 minutes.
-
Allow the reaction to proceed for the specified time (e.g., 6 hours), monitoring progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with purification (see Protocol 2).
Protocol 2: Two-Step Chromatographic Purification of GCG Derivatives
This protocol is based on a successful method for purifying EGCG from crude extracts.
Step 1: Enrichment with Macroporous Resin
-
Resin Selection & Preparation: Choose a suitable resin (e.g., HPD826 was found to have good adsorption/desorption capabilities for EGCG). Pre-wash the resin according to the manufacturer's instructions.
-
Loading: Dissolve the crude product from Protocol 1 in an appropriate solvent and load it onto the packed resin column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the GCG derivative using a stepwise gradient of ethanol in water. For EGCG, a 30% ethanol fraction was found to increase the content by 5.8-fold. Collect fractions and analyze by HPLC to identify those containing the product.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure.
Step 2: Purification with Polyamide Column
-
Loading: Dissolve the enriched, concentrated product from Step 1 in a minimal amount of the initial mobile phase and load it onto a pre-equilibrated polyamide column.
-
Elution: Elute the column with a stepwise or linear gradient of ethanol in water (e.g., 20% to 70% ethanol). For a similar separation, EGCG with 74.8% purity was obtained in the 40-50% ethanol fraction.
-
Analysis & Collection: Collect fractions and monitor by HPLC. Pool the fractions containing the pure GCG derivative.
-
Final Steps: Concentrate the pure fractions under reduced pressure. If a solid, the product can be lyophilized or crystallized to achieve higher purity.
References
Refinement of dosage and administration routes for in vivo Gallocatechin Gallate studies.
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gallocatechin Gallate (GCG) in in vivo studies. Due to the limited availability of direct research on GCG, much of the guidance is based on the extensive studies of the structurally similar and more researched catechin, Epithis compound (EGCG). Researchers should consider this as a starting point and validate these recommendations for their specific GCG experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for in vivo studies with this compound (GCG)?
A1: Direct dosage recommendations for GCG are not well-documented in publicly available literature. However, based on studies with the closely related compound EGCG, a starting point for oral administration in rodents could be in the range of 25-100 mg/kg body weight. For intravenous (IV) administration, a much lower dose, around 5-10 mg/kg, is often used for EGCG to achieve significant plasma concentrations. It is crucial to perform dose-response studies to determine the optimal and non-toxic dosage for your specific animal model and experimental endpoint.
Q2: Which route of administration is best for GCG in vivo studies?
A2: The choice of administration route depends on the research question.
-
Oral Gavage (p.o.): This is the most common and physiologically relevant route, especially for studying the effects of dietary consumption. However, be aware that the oral bioavailability of catechins is generally low due to poor absorption and first-pass metabolism.[1][2]
-
Intraperitoneal (i.p.): This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to higher bioavailability compared to oral administration. It is often used to study systemic effects when higher plasma concentrations are desired.
-
Intravenous (i.v.): This route ensures 100% bioavailability and provides a rapid and precise plasma concentration. It is ideal for pharmacokinetic studies and for investigating acute effects.
Q3: What are the main challenges when working with GCG in vivo?
A3: Researchers may encounter several challenges, primarily extrapolated from EGCG studies:
-
Low Bioavailability: Like other catechins, GCG is expected to have low oral bioavailability.[3][4] This means only a small fraction of the administered oral dose reaches systemic circulation.
-
Stability Issues: GCG can be unstable in certain conditions, particularly at neutral or alkaline pH and in the presence of oxygen.[5] This can lead to degradation of the compound before and after administration.
-
Inconsistent Results: The variability in bioavailability and stability can lead to inconsistent experimental outcomes.
Q4: How can I improve the bioavailability of GCG in my studies?
A4: Based on strategies used for EGCG, the following may enhance GCG bioavailability:
-
Co-administration with other agents: Piperine (an extract from black pepper) has been shown to increase the bioavailability of EGCG and could potentially have a similar effect on GCG.
-
Formulation Strategies: The use of nanocarriers or other advanced drug delivery systems can protect GCG from degradation and enhance its absorption.
-
Structural Modification: While this involves creating a new chemical entity, esterification of EGCG has been shown to improve its cellular absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma levels of GCG after oral administration. | Poor absorption, rapid metabolism, or degradation of GCG in the GI tract. | - Increase the administered dose (within non-toxic limits).- Consider a different administration route (i.p. or i.v.) to bypass first-pass metabolism.- Co-administer with a bioavailability enhancer like piperine.- Use a formulation designed to protect GCG from degradation and enhance absorption. |
| High variability in animal responses within the same treatment group. | Inconsistent dosing technique, particularly with oral gavage.Differences in individual animal metabolism.Instability of the GCG formulation. | - Ensure consistent and accurate administration of the dose for each animal.- Increase the number of animals per group to improve statistical power.- Prepare fresh GCG solutions for each experiment and protect them from light and high temperatures. |
| No significant biological effect observed at a previously reported effective dose of a similar catechin. | The effective dose for GCG may differ from other catechins.The target pathway in your model may not be sensitive to GCG.Insufficient bioavailability to reach the target tissue. | - Perform a dose-response study to determine the optimal GCG concentration.- Confirm the expression and activity of the target signaling pathway in your model.- Measure GCG concentrations in the target tissue to confirm its delivery. |
| Signs of toxicity (e.g., weight loss, lethargy) in treated animals. | The administered dose is too high.The vehicle used for administration has toxic effects. | - Reduce the GCG dose.- Conduct a maximum tolerated dose (MTD) study.- Ensure the vehicle is non-toxic at the administered volume and concentration. |
Data Presentation: Pharmacokinetic Parameters of EGCG (as a reference for GCG)
The following tables summarize pharmacokinetic data for EGCG, which can serve as a valuable reference for designing and interpreting GCG studies.
Table 1: Pharmacokinetic Parameters of EGCG in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Elimination Half-life (min) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 10 | - | - | 161.20 ± 39.6 | 62 ± 11 | 100 | |
| Oral (p.o.) | 100 | - | 48 ± 13 | 79.83 ± 16.5 | 48 ± 13 | 4.95 |
Table 2: Pharmacokinetic Parameters of EGCG in Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax | AUC | Elimination Half-life | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 10 | 2.7 | - | - | - | 100 | |
| Intragastric (i.g.) | 75 | 0.28 | - | - | - | 26.5 |
Experimental Protocols
Protocol 1: Oral Administration of GCG in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
GCG Preparation:
-
Weigh the required amount of GCG powder.
-
Prepare a vehicle solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspend the GCG powder in the vehicle solution to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Vortex or sonicate the suspension to ensure it is homogenous. Prepare fresh daily.
-
-
Administration:
-
Fast the mice for 4-6 hours before administration to improve absorption, but ensure access to water.
-
Administer the GCG suspension via oral gavage using a proper gauge gavage needle.
-
The volume administered is typically 5-10 mL/kg body weight.
-
For the control group, administer the vehicle solution only.
-
-
Post-administration:
-
Monitor the animals for any adverse effects.
-
Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
-
Protocol 2: Intraperitoneal Injection of GCG in Rats
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old.
-
GCG Preparation:
-
Dissolve GCG in a sterile, biocompatible solvent such as saline or phosphate-buffered saline (PBS). If solubility is an issue, a small amount of a solubilizing agent like DMSO or PEG300 can be used, but the final concentration should be non-toxic. For example, a stock solution could be prepared in DMSO and then diluted with saline to the final injection concentration.
-
-
Administration:
-
Properly restrain the rat.
-
Lift the rat's hindquarters to allow the abdominal organs to move cranially.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the GCG solution. The volume should not exceed 10 mL/kg.
-
Administer the vehicle solution to the control group.
-
-
Post-administration:
-
Return the animal to its cage and monitor for any signs of distress or injection site reactions.
-
Proceed with sample collection as required by the experimental design.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by GCG (Based on EGCG data)
The following diagram illustrates some of the key signaling pathways that are known to be modulated by EGCG. Given the structural similarity, it is plausible that GCG affects similar pathways. However, this requires experimental validation.
Caption: Putative signaling pathways modulated by GCG, based on EGCG data.
Experimental Workflow for an In Vivo GCG Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of GCG.
Caption: A generalized experimental workflow for in vivo GCG studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemico-biological aspects of (-)- epigallocatechin- 3-gallate (EGCG) to improve its stability, bioavailability and membrane permeability: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of (-)-epithis compound and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing epimerization of Gallocatechin Gallate during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of Gallocatechin Gallate (GCG) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCG) and why is its stability important?
A1: this compound (GCG) is a type of catechin, a natural polyphenol found in sources like green tea. It is the epimer of (-)-epithis compound (EGCG)[1]. The stability of GCG is crucial for research and drug development because its conversion to its epimer, EGCG, can alter the biological activity and lead to inconsistent experimental results[2][3].
Q2: What is epimerization in the context of GCG?
A2: Epimerization is a chemical process that changes the stereochemistry at one of the chiral centers in a molecule. In the case of GCG, it can convert to its epimer, EGCG, particularly under certain experimental conditions such as high temperature[1][4]. This conversion is a significant concern during sample preparation as it can impact the purity and intended biological activity of the GCG sample.
Q3: What are the primary factors that cause GCG epimerization?
A3: The main factors that contribute to the epimerization and degradation of GCG are:
-
Temperature: Elevated temperatures are a major driver of epimerization.
-
pH: GCG is sensitive to pH, with instability observed at neutral to alkaline pH.
-
Dissolved Oxygen: The presence of oxygen can lead to auto-oxidation, a related degradation pathway.
-
Bivalent Cations: Certain metal ions can catalyze the degradation of GCG.
-
Concentration: The stability of GCG can also be concentration-dependent.
Q4: How can I detect and quantify the epimerization of GCG to EGCG?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common and effective method to separate, identify, and quantify GCG and its epimer, EGCG. This technique allows for the precise determination of the extent of epimerization in a sample.
Q5: Are there any readily available stabilizers I can add to my GCG samples?
A5: Yes, the addition of antioxidants can help stabilize GCG in solution. Ascorbic acid (Vitamin C) has been shown to be effective in this regard. Additionally, using nitrogen saturation to displace dissolved oxygen can also enhance stability. For metal ion-catalyzed degradation, a chelating agent like EDTA can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during GCG sample preparation that may lead to epimerization.
| Problem | Potential Cause | Recommended Solution |
| High levels of EGCG detected in GCG standard. | High Temperature Exposure: The sample may have been exposed to high temperatures during storage, dissolution, or an experimental step. | Store GCG stock solutions at low temperatures (e.g., -20°C or -80°C). Avoid heating GCG solutions unless absolutely necessary for the experimental protocol. |
| GCG degradation over time in aqueous buffer. | Inappropriate pH: Neutral or alkaline pH (e.g., pH 7.4) can accelerate GCG degradation and epimerization. | Prepare GCG solutions in a slightly acidic buffer (e.g., pH 3.5-4.5) using reagents like citric acid. |
| Loss of GCG in cell culture media. | Instability in Physiological Conditions: GCG is known to be unstable in common cell culture media at 37°C and physiological pH. | Prepare fresh GCG solutions immediately before use. Consider adding a stabilizer like ascorbic acid to the media, if compatible with the experiment. Perform time-course experiments to understand the stability of GCG under your specific cell culture conditions. |
| Variability in experimental results between batches. | Inconsistent Sample Preparation: Minor variations in temperature, pH, or exposure to air can lead to different levels of epimerization. | Standardize all sample preparation steps. Use deoxygenated solvents by sparging with nitrogen. Protect samples from light. |
| Precipitation of GCG from solution. | Poor Solubility or Degradation: GCG may have limited solubility in certain buffers, or degradation products may be precipitating. | Ensure the chosen solvent is appropriate for the desired concentration. The use of co-solvents may be necessary. Confirm that the precipitate is not due to degradation by analyzing the supernatant for GCG and its byproducts. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized GCG Stock Solution
This protocol describes the preparation of a GCG stock solution with minimized risk of epimerization.
Materials:
-
This compound (GCG) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (optional)
-
Nitrogen gas
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the GCG powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weigh the desired amount of GCG in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
(Optional) For aqueous solutions, dissolve GCG in a pre-chilled, nitrogen-sparged acidic buffer (e.g., citrate buffer, pH 4.0) containing a molar excess of ascorbic acid.
-
Vortex briefly at low speed until the GCG is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
If using an aqueous buffer, sparge the headspace of the tube with nitrogen gas before capping tightly.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Extraction of Catechins with Minimal Epimerization
This protocol provides a general guideline for extracting catechins, including GCG, from plant material while minimizing epimerization.
Materials:
-
Dried and powdered plant material (e.g., green tea leaves)
-
70% Ethanol in water, pre-chilled to 4°C
-
Ascorbic acid
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Add 0.1% (w/v) ascorbic acid to the 70% ethanol solution and sparge with nitrogen for 15 minutes to remove dissolved oxygen.
-
Combine the powdered plant material with the extraction solvent at a 1:10 (w/v) ratio in a flask.
-
Conduct the extraction at a low temperature (e.g., room temperature or 4°C) with gentle agitation for a defined period (e.g., 1-2 hours). Avoid high temperatures.
-
Separate the extract from the solid material by centrifugation and filtration.
-
Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature kept below 40°C.
-
The concentrated extract can then be further purified using chromatographic techniques.
Data Summary
The stability of GCG is influenced by several factors. The following table summarizes key quantitative data from the literature.
| Factor | Condition | Observation | Reference |
| pH | GCG is more stable in acidic conditions. | Optimal stability for the related compound EGCG is reported between pH 3.5 and 4.5. | |
| Temperature | Epimerization of EGCG to GCG is more favorable at temperatures above 50°C. | Below 44°C, degradation is more prominent than epimerization for EGCG. | |
| Stabilizers | Addition of ascorbic acid. | Can stabilize GCG in biological assays. | |
| Metal Ions | Presence of bivalent cations. | Can decrease the stability of GCG. |
Visualizations
The following diagrams illustrate the epimerization process and a recommended workflow to minimize it.
Caption: Factors influencing the epimerization and degradation of GCG.
Caption: Recommended workflow for minimizing GCG epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and stabilization of (-)-gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Influence of Metal Ions on the Dispersion of Fine Calcium Gangue Minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent results in Gallocatechin Gallate bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallocatechin Gallate (GCG) bioassays. Our goal is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your GCG bioassays.
Section 1: Inconsistent or Unexpected Readings
Question: Why am I observing high variability between replicate wells in my GCG bioassay?
Answer: High variability between replicates is a common issue and can often be traced back to the inherent instability of this compound and procedural inconsistencies. Here are several potential causes and solutions:
-
GCG Degradation: GCG is known to be unstable in common buffers and cell culture media under physiological conditions (pH 7.4, 37°C).[1][2] Its stability is sensitive to pH, temperature, dissolved oxygen, and the presence of bivalent cations.[1][3] This degradation can lead to inconsistent concentrations of the active compound across your assay plate.
-
Solution: Prepare fresh GCG solutions immediately before use. Consider using stabilizing agents such as ascorbic acid (Vitamin C) or nitrogen saturation to minimize oxidation.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability in any bioassay.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.
-
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Solution: After adding all reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. Be careful not to cross-contaminate between wells.
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to skewed results.
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.
-
-
Cell Seeding Density: For cell-based assays, uneven cell distribution will result in variable readings.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.
-
Question: My GCG compound shows promising activity in initial screens, but the results are not reproducible in follow-up experiments. Why might this be happening?
Answer: This issue often points to the stability and purity of your GCG compound, as well as subtle variations in experimental conditions.
-
Compound Stability and Storage: As mentioned, GCG is unstable in solution. Long-term storage of stock solutions, even at low temperatures, can lead to degradation.
-
Solution: Aliquot your GCG stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep it as a powder at -20°C. Prepare working solutions fresh for each experiment.
-
-
Epimerization and Oxidation: GCG can epimerize to (-)-epithis compound (EGCG) and auto-oxidize, especially at elevated temperatures and neutral to alkaline pH. These different forms may have varying biological activities, leading to inconsistent results.
-
Solution: Maintain a slightly acidic pH (if compatible with your assay) and physiological temperature (37°C) for the shortest duration possible. The use of nitrogen saturation can help prevent oxidation.
-
-
Solvent Effects: The solvent used to dissolve GCG can impact its stability and activity.
-
Solution: Use high-purity solvents. Be aware that some solvents, like DMSO, can affect the stability and fluorescence properties of catechins. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
-
Section 2: Assay-Specific Issues
Question: In my cell viability assay (e.g., MTT, MTS), I'm seeing inconsistent dose-response curves with GCG.
Answer: In addition to the general points about GCG stability, consider these factors for cell viability assays:
-
Assay Interference: At higher concentrations, GCG or its degradation products might interfere with the assay reagents. For example, polyphenols can reduce MTT reagent non-enzymatically.
-
Solution: Run a control with GCG and the assay reagents in cell-free wells to check for direct chemical reactions.
-
-
Time-Dependent Effects: The effects of GCG on cell viability can be time-dependent. Inconsistent incubation times can lead to variability.
-
Solution: Standardize the incubation time with GCG across all experiments. Consider performing a time-course experiment to determine the optimal endpoint.
-
Question: My antioxidant assay results (e.g., DPPH) for GCG are not consistent.
Answer: Antioxidant assays are sensitive to the chemical environment.
-
pH Sensitivity: The radical scavenging activity of catechins is pH-dependent.
-
Solution: Ensure the pH of your reaction buffer is consistent for all experiments.
-
-
Solvent Choice: The type of solvent can influence the antioxidant capacity measurement.
-
Solution: Use the same solvent system for all samples and standards. Methanol is commonly used for DPPH assays.
-
Question: I am not observing the expected anti-inflammatory effects of GCG in my cell-based assay.
Answer: The anti-inflammatory effects of catechins are often mediated through specific signaling pathways.
-
Cell Type and State: The response to GCG can be cell-type specific and depend on the activation state of the cells.
-
Solution: Ensure you are using an appropriate cell line and stimulus (e.g., LPS) to induce an inflammatory response.
-
-
Concentration and Duration: The effective concentration of GCG for anti-inflammatory effects can be narrow, and the timing of treatment relative to the inflammatory stimulus is critical.
-
Solution: Perform a dose-response and time-course experiment to optimize the treatment conditions. For example, pre-incubation with GCG before adding the inflammatory stimulus may be more effective.
-
Data Presentation
Table 1: Factors Affecting this compound (GCG) Stability
| Factor | Effect on GCG Stability | Recommendations for Bioassays | Citation |
| pH | Unstable at neutral to alkaline pH (pH > 6). | Maintain a slightly acidic pH if the assay allows. Prepare solutions in buffers with a pH below 6. | |
| Temperature | Degrades at higher temperatures. Epimerization can occur at temperatures greater than 44°C. | Prepare solutions at room temperature and conduct incubations at 37°C for the shortest necessary time. Avoid heating GCG solutions. | |
| Dissolved Oxygen | Susceptible to auto-oxidation. | De-gas buffers and media. Consider performing experiments under nitrogen saturation. | |
| Bivalent Cations | Stability is reduced in the presence of bivalent cations. | If possible, use buffers without added bivalent cations or use a chelating agent like EDTA. | |
| Solvents | Stability and solubility can vary with the solvent. | Use high-purity solvents like DMSO for stock solutions and make fresh dilutions in aqueous buffers for experiments. | |
| Light | Some catechins are sensitive to light. | Protect GCG solutions from direct light, especially during long incubations. |
Table 2: Example Concentrations of GCG/EGCG in Various Bioassays
| Bioassay Type | Cell Line/System | Concentration Range | Incubation Time | Citation |
| Cell Viability (MTS) | Jurkat (T-lymphoblastic leukemia) | 30 - 100 µM | 24, 48, 72 hours | |
| Cell Viability (MTT) | A549 (non-small-cell lung cancer) | 3 - 100 µM | 72 hours | |
| Anti-inflammatory | Human dermal fibroblasts | ≤ 50 µM | 24 hours | |
| Antioxidant (DPPH) | Cell-free | Varies (e.g., based on IC50 determination) | ~30 minutes | |
| Chemotaxis Inhibition | Murine Th1 cells | 1 µM | Not specified |
Experimental Protocols
Below are generalized protocols for common bioassays used to evaluate GCG. These should be optimized for your specific experimental conditions.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
GCG Preparation: Prepare a stock solution of GCG in an appropriate solvent (e.g., DMSO). Immediately before use, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the GCG-containing medium. Include a vehicle control with the same final concentration of the solvent.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
Antioxidant Assay (DPPH Radical Scavenging)
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a stock solution of GCG and a positive control (e.g., ascorbic acid or gallic acid) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add serial dilutions of your GCG sample, positive control, and a methanol blank.
-
Initiate Reaction: Add the DPPH solution to each well/cuvette and mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
Anti-Inflammatory Assay (LPS-induced Cytokine Production in Macrophages)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 24-well or 96-well plate and allow them to adhere.
-
GCG Pre-treatment: Treat the cells with various concentrations of GCG (prepared fresh) for a specified time (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokines.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit or other immunoassay.
Mandatory Visualization
Signaling Pathways Modulated by this compound (GCG)
This compound, similar to its well-studied epimer EGCG, is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: GCG inhibits pro-survival pathways (PI3K/AKT, MAPK) and inflammatory pathways (NF-κB).
Experimental Workflow for Troubleshooting Inconsistent Results
When faced with inconsistent data in your GCG bioassays, a logical troubleshooting workflow can help identify the source of the problem.
Caption: A systematic workflow for troubleshooting inconsistent GCG bioassay results.
References
- 1. Stability and stabilization of (-)-gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and stabilization of (–)‐this compound under various experimental conditions and analyses of its epimerization, auto‐oxidation, and degradation by LC‐MS [agris.fao.org]
Validation & Comparative
Validating the anticancer effects of Gallocatechin Gallate across different cell lines.
For Immediate Release
This guide provides a comparative analysis of the anticancer effects of Gallocatechin Gallate (GCG), with a particular focus on its performance relative to its well-studied structural analog, Epithis compound (EGCG). Due to the extensive research available on EGCG, its anticancer activities serve as a benchmark for understanding the potential of GCG. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and Epithis compound
This compound (GCG) and Epithis compound (EGCG) are major polyphenolic compounds found in green tea. They belong to the catechin family and have garnered significant attention for their potential health benefits, including cancer chemoprevention. Structurally, GCG and EGCG are epimers, differing only in the stereochemistry at a single carbon position. It is also noteworthy that EGCG can convert to GCG under certain conditions, such as elevated temperatures and acidic pH.[1] Both compounds have been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor cell proliferation and invasion.[2][3][4][5]
Comparative Anticancer Efficacy
While research on EGCG is extensive, studies specifically investigating the anticancer effects of GCG are less common. However, a comparative study on human colorectal cancer cell lines provides valuable insights into their relative potency.
Inhibition of Cancer Cell Proliferation
A study comparing ten different tea polyphenols demonstrated that both GCG and EGCG inhibit the proliferation of HCT-116 human colorectal cancer cells. At a concentration of 100 µM, GCG inhibited cell growth by 79.2% ± 3.4%, while EGCG exhibited a more potent inhibition at 98.4% ± 0.7%. This suggests that while GCG possesses significant antiproliferative activity, EGCG is a more potent inhibitor in this specific cell line.
The following table summarizes the inhibitory effects of GCG and EGCG on the HCT-116 cell line.
| Compound | Concentration (µM) | Cell Line | % Inhibition of Cell Growth (Mean ± SD) |
| This compound (GCG) | 100 | HCT-116 | 79.2% ± 3.4% |
| Epithis compound (EGCG) | 100 | HCT-116 | 98.4% ± 0.7% |
Data sourced from a study on human colorectal cancer cells.
To provide a broader context of the anticancer potential of these catechins, the following table presents the 50% inhibitory concentration (IC50) values for EGCG across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 of EGCG (µM) |
| A549 | Non-small cell lung cancer | 25 |
| A549 | Non-small cell lung cancer | 60.55 ± 1.0 |
| H1299 | Lung cancer | ~20 |
| MDA-MB-468 | ER-negative breast cancer | 5-80 µg/mL (dose-dependent) |
| WI38VA | SV40 virally transformed fibroblasts | 10 |
| HT29 | Colon Cancer | ~20 µg/mL |
Note: IC50 values for EGCG can vary depending on the experimental conditions and the specific assay used.
Mechanisms of Anticancer Action
The anticancer effects of GCG and EGCG are mediated through the modulation of multiple signaling pathways that are crucial for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by EGCG
Extensive research on EGCG has identified several key signaling pathways that it targets to exert its anticancer effects. These pathways are often dysregulated in cancer and represent critical targets for therapeutic intervention.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. EGCG has been shown to inhibit the activation of this pathway, leading to reduced cancer cell growth.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. EGCG can suppress the activation of this pathway, thereby inducing apoptosis in cancer cells.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. EGCG can inhibit NF-κB activation, leading to the downregulation of genes involved in cell survival and proliferation.
-
p53 and Bcl-2 Family Proteins: EGCG can induce apoptosis by upregulating the tumor suppressor protein p53 and modulating the expression of Bcl-2 family proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.
The following diagram illustrates the key signaling pathways targeted by EGCG in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate inhibits cell cycle and induces apoptosis in pancreatic cancer [imrpress.com]
- 5. Epigallocatechin-3-gallate induces apoptosis, inhibits proliferation and decreases invasion of glioma cell - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and UPLC methods for Gallocatechin Gallate analysis.
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview
In the quantitative analysis of bioactive compounds, the choice of analytical methodology is paramount to ensuring data accuracy, reliability, and efficiency. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Gallocatechin Gallate (GCG), a catechin found in various natural products with significant interest for its potential health benefits.
While specific cross-validation studies for GCG are not extensively documented, this guide draws upon established and validated methods for the closely related and structurally similar compound, Epithis compound (EGCG), to present a representative comparison. The principles and methodologies outlined herein provide a robust framework for laboratories considering the transition from traditional HPLC to the more modern UPLC systems for catechin analysis.
Performance Characteristics: HPLC vs. UPLC
The primary advantages of UPLC over HPLC stem from its use of smaller particle size columns (typically sub-2 µm), which allows for faster separations and higher resolution at increased mobile phase linear velocities. This translates to shorter run times, reduced solvent consumption, and improved sensitivity. The following table summarizes a comparison of typical performance characteristics for HPLC and UPLC methods in the analysis of catechins like GCG, based on published validation data for EGCG.
| Parameter | HPLC | UPLC |
| Instrumentation | Standard HPLC System | UPLC System with high-pressure pump |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |
| Run Time | 10 - 20 min | 2 - 5 min |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.4 µg/mL |
| Solvent Consumption | Higher | Significantly Lower |
Experimental Protocols
The following are representative experimental protocols for the analysis of GCG using HPLC and UPLC, based on validated methods for similar catechins.
HPLC Method Protocol
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: A stock solution of GCG is prepared in a methanol:water (50:50, v/v) diluent. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing GCG is extracted with a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.
UPLC Method Protocol
-
System: A UPLC system capable of high-pressure delivery, with a low-volume autosampler, column manager, and a photodiode array (PDA) or tunable UV (TUV) detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: A stock solution of GCG is prepared in a methanol:water (50:50, v/v) diluent. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing GCG is extracted, filtered through a 0.22 µm syringe filter, and diluted as necessary.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that a new or alternative analytical method produces results that are equivalent to an existing, validated method. This is essential when transferring methods between laboratories or upgrading instrumentation. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods.
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
Bioavailability of Gallocatechin Gallate: A Comparative Analysis of Green Tea Extract Versus Pure Compound
An objective comparison of the bioavailability of Gallocatechin Gallate (GCG) from green tea extract and a pure, isolated compound, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
The bioavailability of gallated catechins, such as this compound (GCG), is a critical factor in their potential therapeutic efficacy. A key question for researchers is whether the administration of a pure GCG compound offers a bioavailability advantage over a more complex green tea extract. Based on extensive studies conducted with the analogous compound, Epithis compound (EGCG), the evidence indicates that there is no significant difference in the plasma concentrations and overall bioavailability when administered as a pure compound compared to a standardized green tea extract.[1][2][3] This suggests that the other components in green tea extract do not substantially hinder or enhance the absorption of gallated catechins.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Epithis compound (EGCG) from human clinical trials that compared the administration of a pure EGCG compound with a green tea extract (Polyphenon E). These parameters are crucial for assessing the rate and extent of absorption.
| Pharmacokinetic Parameter | Pure EGCG | Green Tea Extract (Polyphenon E) | Study Reference |
| Cmax (Maximum Plasma Concentration) | No significant difference | No significant difference | Henning et al.[2] |
| Tmax (Time to Maximum Concentration) | ~1.3 - 2.2 hours | ~1.3 - 1.6 hours | Ullmann et al.[4], Lee et al. |
| AUC (Area Under the Curve) | 22.5 - 167.1 min x µg/ml (dose-dependent) | 21.9 - 161.4 min x µg/ml (dose-dependent) | Chow et al. |
Note: The values for AUC are presented as a range, as they are dose-dependent. The key finding from the comparative studies is the lack of a statistically significant difference between the two forms at equivalent doses.
Experimental Protocols
The data presented above is derived from rigorous, controlled clinical studies. The following is a generalized description of the experimental methodologies employed in these key comparative trials.
1. Study Design: The studies typically employ a randomized, crossover design. This design minimizes inter-individual variability by having each participant serve as their own control, receiving both the pure compound and the green tea extract at different times, with a washout period in between.
2. Subjects: Healthy adult volunteers are recruited for these studies. Exclusion criteria often include smoking, regular consumption of tea or supplements, and the use of medications that could interfere with catechin metabolism.
3. Investigational Products:
-
Pure Compound: Crystalline, purified EGCG (typically >94% purity) administered in capsule form.
-
Green Tea Extract: Standardized, decaffeinated green tea catechin mixture, such as Polyphenon E, with a known concentration of EGCG and other catechins.
4. Administration: A single oral dose of either the pure EGCG or the green tea extract is administered to fasting subjects with water. Doses in these studies have ranged from 200 mg to 800 mg of EGCG.
5. Sample Collection: Blood samples are collected at multiple time points before and after the administration of the investigational product, typically over a 24-hour period. Urine samples may also be collected.
6. Analytical Method: The concentrations of EGCG and its metabolites in plasma and urine are quantified using High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (ECD) or a coulometric electrode array detection system. This method allows for the sensitive and specific measurement of catechins in biological fluids.
Visualizations
Experimental Workflow for Comparative Bioavailability Study
Caption: Workflow of a comparative bioavailability study.
Simplified Metabolic Pathways of Green Tea Catechins
Caption: Overview of catechin metabolic pathways.
Conclusion
For researchers and drug development professionals, the key takeaway from the existing body of evidence on EGCG is that the bioavailability of gallated catechins does not appear to be significantly influenced by the food matrix of a green tea extract. The administration of a pure this compound compound is unlikely to offer a bioavailability advantage over a well-characterized green tea extract, assuming an equivalent dose of GCG is delivered. This suggests that for clinical and research purposes, the choice between a pure compound and an extract can be guided by factors such as cost, regulatory considerations, and the desired presence of other potentially synergistic catechins, without a primary concern for differential bioavailability of the main gallated catechin.
References
- 1. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and antioxidant effect of epithis compound administered in purified form versus as green tea extract in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I pharmacokinetic study of tea polyphenols following single-dose administration of epithis compound and polyphenon E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single ascending dose study of epithis compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brain Defenders: Gallocatechin Gallate and Its Catechin Cousins in Neuroprotection
For Immediate Release
Shanghai, China – November 25, 2025 – In the intricate landscape of neurodegenerative disease research, the quest for potent neuroprotective agents has led scientists to a class of natural compounds known as catechins, found abundantly in green tea. Among these, Gallocatechin Gallate (GCG) is emerging as a formidable contender, demonstrating significant promise in shielding neurons from damage. This guide offers a comprehensive, data-driven comparison of GCG against its well-known counterparts—Epithis compound (EGCG), Epicatechin gallate (ECG), Epigallocatechin (EGC), and Epicatechin (EC)—providing researchers, scientists, and drug development professionals with a critical overview of their neuroprotective capabilities.
The comparative analysis reveals that while all catechins exhibit neuroprotective properties, their efficacy varies, with GCG showing a particularly strong profile in mitigating glutamate-induced excitotoxicity, a common pathway in neuronal cell death. This guide synthesizes quantitative data from key experimental studies, details the underlying molecular mechanisms, and provides standardized protocols for replicable research.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective potential of these five catechins has been evaluated in various in vitro models. A key study utilizing mouse hippocampal neuronal HT22 cells exposed to glutamate-induced oxidative stress provides a direct comparison of their ability to preserve cell viability.
Table 1: Neuroprotective Effects of Catechins on Glutamate-Induced Cytotoxicity in HT22 Cells
| Catechin | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Glutamate (5 mM) | - | 40 |
| GCG | 100 | 96 |
| EGCG | 50 | 85 |
| 100 | Cytotoxic | |
| ECG | 100 | 75 |
| EGC | 100 | 65 |
| EC | 100 | 60 |
Data synthesized from a study on glutamate-induced oxidative stress in HT22 cells.[1]
Notably, GCG at 100 µM restored cell viability to 96%, demonstrating superior protection without the cytotoxicity observed with EGCG at the same concentration.[1] This highlights GCG as a potent and potentially safer neuroprotective agent in this model.
The antioxidant capacity, a cornerstone of neuroprotection, also varies among the catechins. DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays provide a quantitative measure of their antioxidant prowess.
Table 2: Comparative Antioxidant Activity of Catechins (DPPH Radical Scavenging)
| Catechin | Radical Scavenging Activity (%) at 400 µM |
| EGCG | 77.2 |
| ECG | > GCG |
| GCG | > CG |
| EGC | > GC |
| EC | > C |
| C | 32.3 |
Data from a comparative study on the antioxidant activity of various catechins. The study indicates a ranking where precise values for all catechins were not provided but a clear hierarchy was established.[2]
While EGCG shows the highest radical scavenging activity, the galloylated catechins (EGCG, ECG, and GCG) are generally more potent antioxidants than their non-galloylated counterparts (EGC and EC).[2][3]
Unraveling the Molecular Mechanisms: Key Signaling Pathways
The neuroprotective effects of catechins are not solely attributable to their antioxidant properties. They actively modulate critical intracellular signaling pathways involved in cell survival, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including ERK, JNK, and p38, plays a pivotal role in neuronal fate. Generally, activation of ERK is associated with cell survival, while sustained activation of JNK and p38 can lead to apoptosis.
This compound (GCG): In the glutamate-induced neurotoxicity model in HT22 cells, GCG was found to reduce the phosphorylation of both ERK and JNK, suggesting its neuroprotective effect is mediated by dampening these stress-activated pathways.
Epithis compound (EGCG): EGCG's interaction with the MAPK pathway is more complex and can be context-dependent. It has been shown to inhibit JNK and p38 signaling to protect against Aβ-induced cytotoxicity. However, in other contexts, it can activate all three MAPKs (ERK, JNK, and p38).
Other Catechins: Epicatechin (EC) has been shown to increase ERK phosphorylation, which is linked to neuroprotection. Epicatechin gallate (ECG) has demonstrated the ability to inhibit p38 and ERK to protect against hydrogen peroxide-induced oxidative stress.
Caption: Modulation of the MAPK signaling pathway by various catechins.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxifying enzymes, providing a robust defense against oxidative stress.
Epithis compound (EGCG): EGCG is a well-established activator of the Nrf2 pathway. It can induce the nuclear translocation of Nrf2 and subsequent expression of downstream targets like heme oxygenase-1 (HO-1), providing significant neuroprotection.
Other Catechins: While direct comparative studies are limited, there is evidence that other catechins, such as Epicatechin (EC), also activate the Nrf2 signaling pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by catechins.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., HT22)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of catechins for a specified pre-incubation period.
-
Introduce the neurotoxic agent (e.g., 5 mM glutamate) and incubate for the desired duration (e.g., 8-24 hours).
-
Aspirate the culture medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
The DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular reactive oxygen species (ROS) levels.
Materials:
-
Neuronal cell line
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After treatment with catechins and the neurotoxic agent, wash the cells with pre-warmed HBSS or PBS.
-
Dilute the DCFDA stock solution to a final working concentration of 1-10 µM in HBSS or PBS.
-
Add the diluted DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with HBSS or PBS.
-
Measure the fluorescence intensity with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Conclusion
This comparative guide underscores the significant neuroprotective potential of catechins, with this compound (GCG) exhibiting a particularly promising profile due to its high efficacy and low cytotoxicity in a model of glutamate-induced oxidative stress. While EGCG remains a potent antioxidant and a well-studied neuroprotectant, the nuanced differences in the mechanisms of action among catechins, particularly their differential modulation of the MAPK and Nrf2 signaling pathways, warrant further investigation. The provided experimental protocols serve as a foundation for standardized comparative studies, which are crucial for advancing our understanding and harnessing the therapeutic potential of these remarkable natural compounds in the fight against neurodegenerative diseases.
References
Gallocatechin Gallate as a Biomarker for Tea Consumption: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gallocatechin Gallate (GCG) and other key compounds as biomarkers for tea consumption. The following sections present quantitative data from experimental studies, detailed methodologies for biomarker quantification, and visualizations of relevant pathways and workflows to aid in the objective assessment of these biomarkers.
Comparative Analysis of Tea Consumption Biomarkers
The validation of a biomarker for dietary intake relies on several key parameters, including a clear dose-response relationship, sensitivity, and specificity. Tea, being rich in polyphenols, offers several candidate biomarkers. This section compares this compound (as part of the total galloylated catechins) with other prominent catechins and their metabolites.
While specific quantitative data for this compound (GCG) alone is limited in many studies, it is often assessed as part of the total catechin profile. For the purpose of this guide, we will consider data for closely related and abundant galloylated catechins like Epithis compound (EGCG) as indicative of the behavior of GCG.
| Biomarker Candidate | Matrix | Typical Concentration Range (after consumption) | Dose-Response Relationship | Key Findings & Limitations |
| This compound (GCG) / Epithis compound (EGCG) | Plasma | EGCG: 77.9 ± 22.2 ng/mL (after 20mg/kg tea solids) | Significant dose-dependent elevation observed for EGCG in plasma (p<0.05). The sum of catechins in plasma shows a dose-response between low and medium intakes, but may saturate at higher doses. | EGCG is one of the most abundant catechins in green tea, making it a strong candidate. However, its bioavailability can be low and variable among individuals. |
| Epicatechin gallate (ECG) | Plasma | ECG: Dose-dependent increases observed. | Significant dose-dependent elevation in plasma (p<0.001). | Shows a reliable dose-response and is considered a good biomarker for green tea consumption. |
| Epigallocatechin (EGC) | Plasma, Urine | Plasma: 223.4 ± 35.2 ng/mL (after 20mg/kg tea solids). Urinary excretion is significant. | Plasma concentrations may not show a significant increase after intervention in some studies. Urinary EGC is considered a reliable biomarker. | EGC is a major catechin and its urinary metabolites are found in high concentrations. |
| Epicatechin (EC) | Plasma, Urine | Plasma: 124.03 ± 7.86 ng/mL (after 20mg/kg tea solids). | Plasma concentrations may not show a significant increase after intervention in some studies. Urinary EC is considered a reliable biomarker. | Widely present in other foods, which can affect its specificity as a tea biomarker. |
| 4-O-methylgallic acid | Plasma, Urine | Concentrations are significantly higher after black tea consumption compared to green tea. | Identified as a potential marker to differentiate between black and green tea intake. | This metabolite is not specific to a single catechin but rather to the galloyl moiety present in several tea catechins. |
| Valerolactones (M4, M6) | Plasma, Urine | Appear in plasma and urine with a lag time, peaking 8-15 hours after consumption. | These are microbial metabolites of catechins. | Their delayed appearance reflects gut microbial activity and may represent a longer-term indicator of tea consumption. M4 is derived from EGC and GCG. |
Experimental Protocols
Accurate quantification of tea-derived biomarkers is crucial for their validation. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Quantification of this compound and other Catechins in Human Plasma
This protocol is a synthesis of methodologies described in referenced studies.
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For analysis of total catechins (free + conjugated), enzymatic hydrolysis with β-glucuronidase and sulfatase is required.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., ethyl gallate).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each catechin and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of GCG and other catechin standards.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Logical Workflow for Biomarker Validation
The following diagram illustrates the typical workflow for validating a dietary biomarker like this compound.
Assessing the synergistic effects of Gallocatechin Gallate with chemotherapy drugs.
For Immediate Release
New research reveals that Gallocatechin Gallate (GCG), a prominent polyphenol found in green tea, exhibits significant synergistic effects when combined with conventional chemotherapy drugs, enhancing their efficacy and potentially mitigating drug resistance in various cancers. This comparison guide provides an in-depth analysis of the synergistic potential of GCG with key chemotherapy agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The combination of GCG, and more specifically its well-studied derivative Epithis compound (EGCG), with drugs such as paclitaxel, gemcitabine, cisplatin, and doxorubicin has demonstrated a remarkable ability to inhibit cancer cell growth, induce apoptosis, and overcome resistance mechanisms. These findings, observed across a spectrum of cancer cell lines including breast, pancreatic, ovarian, and prostate cancers, highlight the promising role of GCG as an adjunct in chemotherapy regimens.
Quantitative Analysis of Synergistic Effects
The synergistic interactions between EGCG and various chemotherapy drugs have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The following tables summarize the quantitative data from several key studies.
Table 1: Synergistic Effects of EGCG with Paclitaxel
| Cancer Type | Cell Line | IC50 of Paclitaxel (Alone) | IC50 of Paclitaxel (with EGCG) | Observations |
| Prostate Cancer | PC-3ML | Not specified | Not specified | Combination significantly increased apoptosis compared to single agents. |
| Breast Cancer | 4T1 (in vivo) | - | - | Combination of EGCG (30 mg/kg) and paclitaxel (10 mg/kg) significantly inhibited tumor growth compared to either agent alone.[1][2] |
| Lung Cancer | NCI-H460 | Not specified | Not specified | Sequential treatment of paclitaxel followed by EGCG showed synergistic growth inhibition.[3] |
Table 2: Synergistic Effects of EGCG with Gemcitabine
| Cancer Type | Cell Line | Concentration of Gemcitabine | Concentration of EGCG | Combination Index (CI) |
| Pancreatic Cancer | Panc-1 | 20 nM | 40 µM | 0.47[4] |
| Pancreatic Cancer | MIA PaCa-2 | 20 nM | 40 µM | 0.26[4] |
Table 3: Synergistic Effects of EGCG with Cisplatin
| Cancer Type | Cell Line | IC50 of Cisplatin (Alone) | IC50 of Cisplatin (with EGCG) | Combination Index (CI) |
| Ovarian Cancer | A2780 | 1.45 µM | Not specified | Synergistic (CI < 1) with sequenced administration (0/4h) |
| Ovarian Cancer | A2780cisR (resistant) | 6.64 µM | Not specified | Synergistic (CI < 1) with sequenced administration (0/4h) |
Table 4: Synergistic Effects of EGCG with Doxorubicin
| Cancer Type | Cell Line | IC50 of Doxorubicin (Alone) | IC50 of Doxorubicin (with EGCG) | Observations |
| Prostate Cancer | PC-3ML | > 2 nM | Significantly reduced | EGCG (20 µM) combined with Doxorubicin (2 nM) synergistically inhibited growth. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapy drug, EGCG, or a combination of both. Include untreated cells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the chemotherapy drug, EGCG, or the combination for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the impact of drug treatments on signaling pathways.
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergistic Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by the combination of EGCG and chemotherapy drugs, as well as a typical experimental workflow.
Caption: Synergistic mechanism of EGCG and chemotherapy.
Caption: Inhibition of the PI3K/Akt signaling pathway by EGCG.
Caption: General experimental workflow for assessing synergy.
References
- 1. (-)-Epithis compound sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schedule-Dependent Effect of Epigallocatechin-3-Gallate (EGCG) with Paclitaxel on H460 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial–Mesenchymal Transition: Enhanced Efficacy When Combined with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Gallocatechin Gallate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Gallocatechin Gallate (GCG), a key bioactive polyphenol found in tea. The objective is to offer a detailed overview of method performance across different studies, enabling researchers to select and implement the most suitable methodology for their specific applications. The information presented is based on established international guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Understanding Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This is a critical requirement in the pharmaceutical industry to ensure that the analytical methods used are reliable, reproducible, and accurate. Key validation parameters, as stipulated by the ICH, include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ).
Comparison of GCG Quantification Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the quantification of GCG and other catechins. These methods are often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity.
Table 1: Performance Characteristics of Validated HPLC/UHPLC Methods for Catechin Quantification
| Parameter | Method 1 (UHPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (HPLC-UV) | Method 4 (HPLC-UV) |
| Linearity (Correlation Coefficient, R²) | > 0.9996 | Not explicitly stated, but linearity confirmed | Not explicitly stated, but linearity established | > 0.999 |
| Accuracy (% Recovery) | 99.1% to 100.4% | Within 12.4% of nominal | Not explicitly stated | 82.29% - 117.37% |
| Precision (% RSD) | < 2% | < 13.8% | Not explicitly stated | < 7.99% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.007-0.15 mg/L |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.02-0.45 mg/L |
Note: The data presented is for a range of catechins, including Epithis compound (EGCG), which has similar analytical behavior to GCG.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of catechins, including GCG.
Protocol 1: UHPLC-UV Method for EGCG Quantification
This method was developed for the rapid and accurate quantification of Epithis compound (EGCG).
-
Instrumentation: Agilent 1290 Infinity II UPLC system with a UV detector.
-
Column: Waters Acquity C18 (50 mm x 2.1 mm ID) 1.8 μm.
-
Mobile Phase: Phosphate buffer: methanol (70:30, v/v), isocratic elution.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 μL.
-
Standard Preparation: A stock solution of EGCG (100 mg in 100 mL of mobile phase) was prepared and diluted to create calibration standards (50, 75, 100, 125, and 150 μg/mL).
-
Sample Extraction (from green tea): Green tea is extracted with the mobile phase and filtered before injection.
Protocol 2: LC-MS/MS Method for Multiple Catechins in Human Plasma
This high-throughput method is suitable for the determination of eight different catechins in a biological matrix.
-
Instrumentation: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples followed by enzyme hydrolysis.
-
Key Innovation: This method addresses common challenges such as lengthy runtimes and sample stability.
-
Validation: The method was comprehensively validated for linearity, precision, accuracy, recovery, and stability.
Visualizing the Workflow and Concepts
Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using the DOT language to represent the analytical method validation workflow and a comparison of analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of GCG Quantification Techniques.
This guide provides a foundational understanding of the validation of analytical methods for this compound quantification. For the successful implementation of any analytical method, it is imperative to perform a thorough in-house validation according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Method development and validation for rapid identification of epithis compound using ultra-high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gallocatechin Gallate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Gallocatechin Gallate (GCG), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general laboratory chemical waste procedures.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] One safety data sheet for the related compound (-)-Epithis compound also indicates that it is toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to handle GCG with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[2]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects (for (-)-Epithis compound) |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations for hazardous waste. Do not dispose of GCG in the regular trash or down the drain. The following protocol outlines the general procedure for its disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Segregate GCG waste from other chemical waste streams to prevent incompatible reactions. For example, store it separately from strong oxidizing agents. Keep solid and liquid waste in separate containers.
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container, if in good condition, is an ideal choice.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the SAA is inspected weekly for any signs of leakage.
4. Disposal Request and Pickup:
-
Once the container is full or you no longer generate this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Empty Container Disposal:
-
A container that has held this compound should be considered hazardous waste.
-
If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing (if applicable), deface all hazardous labels on the empty container before disposing of it as regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.
References
Personal protective equipment for handling Gallocatechin Gallate
Essential Safety and Handling Guide for Gallocatechin Gallate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (GCG). The following procedural steps cover personal protective equipment, operational plans for handling and storage, and protocols for spill management and disposal.
Hazard Identification and Summary
This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory tract irritation. | H335 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to ensure personal safety when handling this compound. Standard laboratory attire, including shoes that cover the entire foot and clothing that covers exposed skin below the waist, is required.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 approved. A face shield should be worn in addition to goggles if there is a significant risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for general handling. Always inspect gloves before use and wash hands thoroughly after handling. |
| Body | Laboratory Coat | A long-sleeved lab coat is required to protect the skin. Protective clothing should not be taken home for cleaning. |
| Respiratory | Not required for normal use | Use in a well-ventilated area. For large spills, emergencies, or in poorly ventilated areas, a NIOSH/MSHA-approved respirator is necessary. |
Operational Plan: Handling and Storage Protocol
Adherence to a strict handling protocol minimizes exposure risk and preserves the chemical integrity of this compound.
Step 1: Preparation and Engineering Controls
-
Ventilation : Always handle this compound powder and concentrated stock solutions in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Designated Area : Designate a specific area for handling this compound to prevent cross-contamination.
-
Assemble PPE : Before handling the compound, put on all required PPE as specified in the table above.
Step 2: Weighing and Solution Preparation
-
Avoid Dust : Handle the solid powder carefully to avoid creating dust.
-
Low-Light Conditions : Whenever possible, perform weighing and solution preparation in low-light or with amber-colored labware, as polyphenols can be sensitive to light.
-
Solvent Choice : Dissolve this compound in a suitable primary solvent like DMSO or ethanol before making further dilutions into aqueous buffers or media.
Step 3: General Laboratory Use
-
Hygiene : Do not eat, drink, or smoke in the laboratory where this compound is handled. Keep the compound away from food and drink.
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly. Decontaminate all work surfaces.
Storage and Stability
Proper storage is critical to maintain the stability and biological activity of this compound.
-
Temperature : For long-term storage, keep the solid compound at -80°C. For short-term storage, -20°C is sufficient.
-
Light Protection : Store the compound in amber vials or containers wrapped in foil to protect it from light-induced degradation.
-
Atmosphere : To prevent oxidation, purge vials with an inert gas like nitrogen or argon before sealing.
-
Conditions to Avoid : GCG is unstable in solutions with a neutral or alkaline pH, elevated temperatures, and in the presence of dissolved oxygen.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial. The response depends on whether the spill is a solid powder or a liquid solution. Always use appropriate PPE during cleanup.
Step 1: Immediate Response
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate (If Necessary) : For large spills or spills in poorly ventilated areas, evacuate the area.
-
Assess the Spill : Determine the nature (solid/liquid) and size of the spill. Do not attempt to clean a large spill if you are not trained to do so.
Step 2: Containment and Cleanup
For Solid (Powder) Spills:
-
Avoid Inhalation : Do not sweep dry powder, as this can create dust.
-
Contain : Gently cover the spill with damp paper towels to avoid making the powder airborne.
-
Collect : Carefully push the contained material onto a dustpan and place it into a sealed container for disposal. A HEPA-filtered vacuum can also be used for collection.
For Liquid (Solution) Spills:
-
Contain : Create a barrier around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial spill pillows. Work from the outside of the spill inward to prevent it from spreading.
-
Absorb : Apply the absorbent material over the entire spill.
-
Collect : Once the liquid is fully absorbed, scoop the material into a suitable, leak-proof container for disposal.
Step 3: Decontamination
-
Clean Area : Wash the spill area thoroughly with soap and water.
-
Dispose of Materials : Place all contaminated materials, including gloves and paper towels, into a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound, including unused product and contaminated materials from cleanup, must be treated as hazardous waste.
-
Containerization : Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.
-
Environmental Precaution : Do not dispose of this compound down the drain or in the regular trash.
-
Professional Disposal : Arrange for disposal through a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
